molecular formula C8H4Cl2N2 B139996 2,3-Dichloroquinoxaline CAS No. 2213-63-0

2,3-Dichloroquinoxaline

カタログ番号: B139996
CAS番号: 2213-63-0
分子量: 199.03 g/mol
InChIキー: SPSSDDOTEZKOOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. It reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline.>This compound is a gray solid. Insoluble in water. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025013
Record name 2,3-Dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 167 °F (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2213-63-0
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2213-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DICHLOROQUINOXALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dichloroquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2TXX4YAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

304 to 307 °F (NTP, 1992)
Record name 2,3-DICHLOROQUINOXALINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

The Synthetic Versatility of 2,3-Dichloroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Organic Synthesis

Introduction: 2,3-Dichloroquinoxaline (DCQX) is a heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its utility lies in the two reactive chlorine atoms attached to the pyrazine (B50134) ring of the quinoxaline (B1680401) scaffold. These chlorine atoms serve as versatile handles for a wide array of chemical transformations, making DCQX a highly sought-after starting material for the synthesis of a diverse range of functionalized quinoxaline derivatives. Quinoxaline and its derivatives are of significant interest in medicinal chemistry, materials science, and agrochemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Synthetic Applications

The synthetic utility of this compound primarily revolves around two main types of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoxaline core, enabling the generation of large and diverse chemical libraries for drug discovery and other applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring in quinoxaline makes the chlorine atoms at the 2- and 3-positions susceptible to nucleophilic attack. This allows for the facile displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, phenols, thiols, and others. The stepwise nature of this substitution allows for the synthesis of both mono- and di-substituted quinoxalines with a high degree of control.[2][3]

Data Presentation: SNAr Reactions of this compound

The following tables summarize representative examples of SNAr reactions with various nucleophiles, highlighting the reaction conditions and corresponding yields.

Table 1: Reactions with N-Nucleophiles [4][5]

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)K₂CO₃DMF100685
4-MethoxyanilineEt₃NDMSO110592
MorpholineDIPEANMP90888
PiperidineK₂CO₃DMF801295

Table 2: Reactions with O-Nucleophiles [4][5]

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1201278
4-MethoxyphenolCs₂CO₃DMSO1301085
4-NitrophenolK₂CO₃DMF1101672

Table 3: Reactions with S-Nucleophiles [4]

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFrt494
4-ChlorothiophenolNaHTHFrt391
4-MethylthiophenolK₂CO₃DMFrt596
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have further expanded the synthetic utility of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a diverse array of aryl, heteroaryl, and amino substituents.

Data Presentation: Cross-Coupling Reactions of this compound

Table 4: Suzuki-Miyaura Coupling Reactions [2]

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9075-90
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9075
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9090
4-tert-Butylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9077

Table 5: Buchwald-Hartwig Amination Reactions [6][7]

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)1001285
MorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuToluenereflux694

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. By reacting DCQX with binucleophilic reagents, such as 1,2-diamines, new rings can be annulated onto the quinoxaline core, leading to complex polycyclic structures with potential biological activity. For instance, the reaction with o-phenylenediamine (B120857) can lead to the formation of pyrazino[2,3-b]quinoxalines.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 2-(Arylamino)quinoxalines via SNAr Reaction[5]

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-3-substituted-quinoxaline[9][10]

Materials:

  • 2-Chloro-3-substituted-quinoxaline (1.0 equivalent)

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453)/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloro-3-substituted-quinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-3-substituted-quinoxaline[6][11]

Materials:

  • 2-Chloro-3-substituted-quinoxaline (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-3-substituted-quinoxaline (1.0 equiv.), the desired amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • In a separate vial, weigh out Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Biological Signaling Pathways and Quinoxaline Derivatives

Many quinoxaline derivatives synthesized from this compound have shown potent inhibitory activity against key enzymes involved in cellular signaling pathways, particularly those implicated in cancer.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[1][9] These inhibitors typically act by competing with ATP for the binding site on the kinase domain of these enzymes.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Quinoxaline-based molecules have been developed as potent and selective c-Met kinase inhibitors.[10][11]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream activates CellFunctions Cell Proliferation, Survival, Motility Downstream->CellFunctions Inhibitor Quinoxaline Derivative Inhibitor->cMet inhibits kinase activity

Caption: Simplified c-Met signaling pathway showing inhibition by quinoxaline derivatives.

Conclusion

This compound has proven to be an exceptionally versatile and valuable building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a powerful platform for the construction of a vast array of functionalized quinoxaline derivatives. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this compound in the development of novel therapeutic agents. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the continued exploration of this privileged scaffold.

References

The Role of 2,3-Dichloroquinoxaline as a Versatile Chemical Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has established them as a focal point in medicinal chemistry.[3][4][5] At the heart of synthesizing a diverse library of these molecules is 2,3-dichloroquinoxaline (DCQX), a highly versatile and reactive chemical intermediate.[6][7] This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical reactivity, and pivotal role as a building block in the development of novel pharmaceuticals and materials.

Introduction to this compound

This compound (CAS No: 2213-63-0) is an aromatic heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, with two reactive chlorine atoms at the C2 and C3 positions.[6][8] These chlorine atoms act as excellent leaving groups, making the molecule a prime substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[3][7] This reactivity allows for the controlled, stepwise introduction of a vast array of functional groups, enabling the synthesis of both symmetrical and asymmetrical 2,3-disubstituted quinoxalines.[1][7] The accessibility and versatility of DCQX have made it an indispensable scaffold in modern organic synthesis and drug discovery.[4][9]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for reaction setup, monitoring, and product characterization.

PropertyValueReferences
Molecular Formula C₈H₄Cl₂N₂[8]
Molecular Weight 199.04 g/mol [8]
Appearance Off-white to yellow solid/needles[8][10]
Melting Point 152-154 °C
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate[10]
¹H NMR (CDCl₃) δ 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H)[8]
¹³C NMR (CDCl₃) δ 143.3, 140.9, 131.6, 127.8[8]
SMILES String Clc1nc2ccccc2nc1Cl
InChI Key SPSSDDOTEZKOOV-UHFFFAOYSA-N

Synthesis of this compound

The most common and efficient method for preparing this compound is the chlorination of quinoxaline-2,3(1H,4H)-dione.[1] The dione (B5365651) precursor is readily synthesized through the condensation of o-phenylenediamine (B120857) with oxalic acid.[1][11]

G A o-Phenylenediamine + Oxalic Acid B Quinoxaline-2,3(1H,4H)-dione A->B Condensation C This compound B->C Chlorination (POCl₃ or SOCl₂)

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from Quinoxaline-2,3(1H,4H)-dione

This protocol describes a common laboratory-scale synthesis using phosphorus oxychloride (POCl₃).[1][8]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

  • Phosphorus oxychloride (POCl₃, 20 mL)

  • Ice-cold water

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).[1]

  • Heat the mixture to reflux at 100 °C for 3 hours.[1][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully distill off the excess POCl₃ under a vacuum.[1]

  • Allow the reaction mixture to cool, then quench by slowly pouring it into ice-cold water.[1][8]

  • An off-white solid will precipitate. Collect the solid product by vacuum filtration.[1]

  • Wash the solid with cold water and dry under vacuum to yield this compound. A typical yield is around 92%.[8]

Chemical Reactivity: A Gateway to Functionalization

The electron-withdrawing nature of the pyrazine nitrogen atoms activates the C2 and C3 positions, making the chlorine atoms highly susceptible to displacement by nucleophiles.[6][12] This high reactivity is the cornerstone of DCQX's utility as a building block.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction type for DCQX, allowing for the direct formation of C-N, C-O, and C-S bonds without the need for a metal catalyst.[7][9] The reaction can be controlled to achieve either mono- or di-substitution, providing access to a vast chemical space.[6][7]

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs DCQX This compound (DCQX) Reaction SNAг Reaction (Solvent + Base) DCQX->Reaction Nuc Select Nucleophile (Amine, Thiol, Alcohol, etc.) Nuc->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Control Stoichiometry 2. Monitor by TLC Purify Purification (Chromatography or Recrystallization) Workup->Purify Mono 2-Substituted-3-chloro -quinoxaline Purify->Mono Di 2,3-Disubstituted -quinoxaline Purify->Di G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase Kinase Enzyme Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Quinoxaline Derivative Inhibitor->Kinase INHIBITS

References

The Chemistry and Application of Nucleophilic Aromatic Substitution on Quinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) scaffolds are a cornerstone in medicinal chemistry and materials science, recognized for their privileged structure and wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the quinoxaline core is paramount for modulating these activities and pioneering new therapeutic agents. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the derivatization of the electron-deficient quinoxaline ring system. This guide provides an in-depth exploration of SNAr on quinoxalines, focusing on reaction mechanisms, experimental protocols, and applications in drug discovery, particularly in the context of kinase inhibition.

The quinoxaline ring system, comprising a fused benzene (B151609) and pyrazine (B50134) ring, is inherently electron-deficient. This characteristic makes it susceptible to nucleophilic attack, especially at the C-2 and C-3 positions of the pyrazine ring. The presence of a good leaving group, typically a halogen atom, at these positions activates the ring for SNAr, enabling the facile displacement by a diverse array of nucleophiles.[1] This reactivity profile allows for the systematic modification of the quinoxaline scaffold, which is crucial for structure-activity relationship (SAR) studies in the development of novel drugs.[1]

Mechanism of Nucleophilic Aromatic Substitution on Quinoxalines

The SNAr reaction on a halo-quinoxaline proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atoms of the pyrazine ring, which play a crucial role in stabilizing the intermediate. In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

The electron-withdrawing nature of the pyrazine ring is a key factor in activating the quinoxaline system towards nucleophilic attack. This effect can be further enhanced by the presence of additional electron-withdrawing groups on the quinoxaline core. Conversely, electron-donating groups can deactivate the ring towards SNAr.

Experimental_Workflow Experimental Workflow for SNAr on Quinoxalines start Start reactants Combine Halo-quinoxaline, Nucleophile, and Base in Solvent start->reactants reaction Stir and Heat (Monitor by TLC) reactants->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Quinoxaline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Survival & Proliferation Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->EGFR Inhibits JNK_Signaling_Pathway JNK Signaling Pathway and Inhibition by Quinoxaline Derivatives Stress_Signal Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1) Stress_Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Phosphorylates AP1 AP-1 c_Jun->AP1 Forms Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response Regulates Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->JNK Inhibits

References

2,3-Dichloroquinoxaline: A Cornerstone Precursor for Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroquinoxaline (DCQX) is a highly versatile and pivotal building block in the realm of organic and medicinal chemistry.[1] Identified by its CAS number 2213-63-0, this aromatic compound, featuring a quinoxaline (B1680401) core strategically substituted with two reactive chlorine atoms, serves as an exceptional precursor for a vast array of complex heterocyclic structures.[2][3] The electron-deficient nature of the pyrazine (B50134) ring, combined with the labile chlorine atoms at the C2 and C3 positions, makes DCQX an ideal electrophilic partner for a multitude of synthetic transformations.[4]

The primary reactivity of DCQX is dominated by two main pathways: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[1][5] These methodologies allow for the controlled and often selective introduction of a wide range of functional groups, enabling the construction of mono- or di-substituted quinoxalines, as well as intricate fused polycyclic systems.[6] The resulting quinoxaline derivatives are of significant interest due to their prevalence in pharmacologically active agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the synthetic utility of DCQX, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key reaction pathways.

Core Synthetic Pathways

The synthetic versatility of this compound is primarily exploited through two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These pathways provide robust and flexible methods for C-N, C-O, C-S, and C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental reaction for functionalizing DCQX. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the C2 and C3 positions, facilitating the displacement of the chlorine atoms by a wide range of nucleophiles.[7] This type of transformation typically proceeds without the need for a metal catalyst, making it highly valuable for both industrial and pharmaceutical applications.[1][8] The reaction can often be controlled to yield either mono- or di-substituted products by tuning the reaction conditions or stoichiometry of the nucleophile.[1]

dot

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Products start_dcqx This compound (DCQX) reaction Reaction in a suitable solvent (e.g., Ethanol (B145695), DMF, Toluene) Often with a base (e.g., TEA, K2CO3) start_dcqx->reaction start_nu Nucleophile (e.g., Amine, Thiol, Alcohol) start_nu->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification product_mono 2-Substituted-3-chloroquinoxaline purification->product_mono Controlled Conditions product_di 2,3-Disubstituted quinoxaline purification->product_di Excess Nucleophile

Caption: General workflow for SNAr reactions on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-N bond formation, significantly expanding the synthetic utility of DCQX.[5][9] Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of aryl, vinyl, and alkynyl groups, respectively.[5] These reactions proceed via a catalytic cycle involving a palladium catalyst, which typically cycles between Pd(0) and Pd(II) oxidation states through steps of oxidative addition, transmetalation, and reductive elimination.[10]

dot

pd_catalysis_cycle cluster_reactants Reactants pd0 LnPd(0) pd_complex1 LnPd(II)(R1)(X) pd0->pd_complex1 Oxidative Addition pd_complex2 LnPd(II)(R1)(R2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd_complex2->product r1x Quinoxaline-Cl (R1-X) r1x->pd_complex1 r2m Coupling Partner (e.g., R2-B(OH)2) r2m->pd_complex1

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

NucleophileProduct ClassReaction ConditionsYield (%)Reference
Ammonia2-Amino-3-chloroquinoxalineVariesGood[1]
Alkyl/Aryl Amines2-(N-substituted-amino)-3-chloroquinoxalinesBase (e.g., TEA), Solvent (e.g., Ethanol)70-95[1][7]
Hydrazine (B178648) Hydrate (B1144303)2-Chloro-3-hydrazinylquinoxaline (B1333903)Ethanol, Reflux85-90[11]
Phenols/Alkoxides2-Chloro-3-phenoxy/alkoxy-quinoxalinesBase (e.g., K2CO3), Solvent (e.g., DMF)Good[1]
Thiols/Thiolates2-Chloro-3-(alkyl/arylthio)-quinoxalinesBase (e.g., NaH), Solvent (e.g., THF)80-92[8]
Sodium Hydrogen SulfideQuinoxaline-2,3(1H,4H)-dithioneEthanol, Reflux86[11]
o-PhenylenediamineBenzo[1′,2′]imidazo[4,5-b]quinoxalineMelting reagents togetherGood[1]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxaline (B48734) Derivatives

Reaction TypeCoupling PartnerCatalyst SystemProduct ClassYield (%)Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₃PO₄2-Aryl-quinoxalines45-90[12]
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / TEA2-Alkynyl-quinoxalinesGood to Excellent[5]
HeckAlkenePd(OAc)₂ / P(o-tol)₃2-Alkenyl-quinoxalinesHigh[5]
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhos / NaOtBu2-Amino-quinoxalinesHigh[9][12]

Synthesis of Fused Heterocyclic Systems

DCQX is an excellent starting material for the synthesis of fused polycyclic heterocycles, which are often scaffolds for potent biological agents.

Synthesis of[1][2][6]Triazolo[4,3-a]quinoxalines

This class of compounds is readily synthesized from DCQX. The reaction typically involves an initial nucleophilic substitution with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. This intermediate is then cyclized, for example, by heating with triethyl orthoformate, to yield the triazoloquinoxaline core structure.[11] This core can be further functionalized.[11][13]

dot

triazolo_synthesis dcqx This compound reagent1 + Hydrazine Hydrate (Ethanol, Reflux) dcqx->reagent1 intermediate 2-Chloro-3-hydrazinylquinoxaline reagent2 + Triethylorthoformate (Heat) intermediate->reagent2 product 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline reagent1->intermediate reagent2->product

Caption: Synthesis of the[1][2][6]triazolo[4,3-a]quinoxaline core.

Synthesis of Pyrazolo[3,4-b]quinoxalines

Pyrazolo[3,4-b]quinoxalines are another important class of fused heterocycles synthesized from DCQX. The pathway involves the reaction of DCQX with hydrazine, followed by a cyclization step, often with a 1,3-dicarbonyl compound like acetylacetone, to form the pyrazole (B372694) ring fused to the quinoxaline system.[1]

dot

pyrazolo_synthesis dcqx This compound reagent1 + Hydrazine Hydrate (excess) dcqx->reagent1 intermediate 2,3-Dihydrazinylquinoxaline reagent2 + Acetylacetone (Cyclization) intermediate->reagent2 product Dimethyl-pyrazolo[3,4-b]quinoxaline Derivative reagent1->intermediate reagent2->product

Caption: Synthesis of a pyrazolo[3,4-b]quinoxaline derivative.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations starting from this compound.

Protocol 1: General Procedure for SNAr of this compound with an Amine (Mono-substitution)

This protocol is adapted from procedures for synthesizing asymmetrically substituted quinoxalines.[7]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired primary or secondary amine (1.0-1.2 eq).

  • Base Addition: Add a base, typically triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with water, and dry. Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-chloro-3-(substituted-amino)quinoxaline.[7]

Protocol 2: Synthesis of 4-chloro[1][2][6]triazolo[4,3-a]quinoxaline

This procedure is based on the multi-step synthesis of triazoloquinoxalines.[11]

  • Step 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline: A mixture of this compound and hydrazine hydrate in ethanol is stirred and heated under reflux. After cooling, the precipitated product is collected by filtration, washed, and dried.[11]

  • Step 2: Cyclization: The 2-chloro-3-hydrazinylquinoxaline intermediate from Step 1 is heated with triethylorthoformate.[11]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the resulting solid product, 4-chloro[1][2][6]triazolo[4,3-a]quinoxaline, is collected by filtration and can be purified by recrystallization.[11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloroquinoxaline Derivative

This protocol outlines a typical Suzuki-Miyaura coupling reaction.[12]

  • Reaction Setup: In a flame-dried Schlenk tube, combine the 2-chloroquinoxaline derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), followed by a degassed solvent such as 1,4-dioxane (B91453) or THF.[12]

  • Reaction Conditions: Heat the reaction mixture to 90-120 °C for 8-12 hours, or until TLC or GC-MS indicates the consumption of the starting material.[12]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-quinoxaline product.[12]

Conclusion

This compound has unequivocally established itself as a premier scaffold in heterocyclic synthesis.[1] Its predictable reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile toolkit for creating a diverse library of quinoxaline-based compounds.[1][5] The ability to readily construct complex, fused heterocyclic systems further underscores its importance in the fields of drug discovery and materials science.[6] The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this invaluable precursor.

References

The Electrophilic Heart of Quinoxaline Chemistry: A Technical Guide to 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electrophilic nature of 2,3-dichloroquinoxaline (DCQX), a pivotal building block in modern organic and medicinal chemistry. The inherent electron deficiency of the quinoxaline (B1680401) core, amplified by the inductive effect of two chlorine atoms at the C2 and C3 positions, renders this molecule a highly reactive and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This document details the reactivity of DCQX with a wide array of nucleophiles, presents structured quantitative data on reaction yields, and provides comprehensive experimental protocols for key transformations. Furthermore, it visualizes reaction workflows and the interaction of quinoxaline derivatives with critical biological signaling pathways, offering a valuable resource for professionals engaged in the synthesis of novel therapeutic agents and functional materials.

Introduction: The Electrophilic Character of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The remarkable utility of this scaffold is largely accessible through the strategic functionalization of its core structure. This compound (DCQX) has emerged as a cornerstone intermediate in this field due to its pronounced electrophilic character.

The pyrazine (B50134) ring of the quinoxaline system is inherently electron-deficient. The addition of two strongly electronegative chlorine atoms at the 2- and 3-positions further depletes the electron density of the heterocyclic ring, making these positions exceptionally susceptible to attack by nucleophiles.[1][4] This reactivity makes DCQX an ideal partner for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, and often stepwise, introduction of a diverse range of functional groups.[5] This versatility enables the construction of vast libraries of mono- and di-substituted quinoxaline derivatives for structure-activity relationship (SAR) studies in drug discovery.[1]

Reactivity and Scope: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reaction for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

SNAr_Mechanism

DCQX reacts readily with a wide range of nucleophiles, including:

  • N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic), hydrazines, and azoles.[1]

  • O-Nucleophiles: Alcohols, phenols, and alkoxides.[1]

  • S-Nucleophiles: Thiols and thiophenols.[1]

  • C-Nucleophiles: Active methylene (B1212753) compounds and organometallic reagents.[1]

A key advantage of using DCQX is the ability to control the degree of substitution. By carefully selecting the stoichiometry of the nucleophile and the reaction conditions (e.g., temperature, solvent, and presence of a base or catalyst), either mono- or di-substituted products can be selectively synthesized.[1][2]

Quantitative Data on SNAr Reactions

The following tables summarize representative yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reactions with N-Nucleophiles

NucleophileReagents/ConditionsProductYield (%)Reference
Hydrazine hydrateEthanol, 70°C, 6h2-Hydrazino-3-chloroquinoxaline- (Used in situ)[7]
PiperidineEthanol, 70°C, 6h2-Chloro-3-(piperidin-1-yl)quinoxaline- (Used in situ)[7]
MorpholineEthanol, 70°C, 6h4-(3-Chloroquinoxalin-2-yl)morpholine- (Used in situ)[7]
4-AminophenolMicrowave irradiation, high temperature4-((3-Chloroquinoxalin-2-yl)amino)phenolGood[1]
Substituted AnilinesAlCl₃ catalyst2-(N-arylamino)-3-chloroquinoxalinesGood[8]

Table 2: Reactions with O-Nucleophiles

NucleophileReagents/ConditionsProductYield (%)Reference
PhenolsK₂CO₃, DMF2-Chloro-3-phenoxyquinoxalinesGood[1]
Propargylic alcoholsFormation of alkoxideMono- and di-substituted productsGood[1]
MethanolPhase transfer catalyst (TEBAC), rt2-Chloro-3-methoxyquinoxaline-[9]

Table 3: Reactions with S-Nucleophiles

NucleophileReagents/ConditionsProductYield (%)Reference
ThioureaEthanol, reflux; then NaOH(aq)2,3-Quinoxalinedithiol80-85[10][11]
Sodium hydrogen sulfideEthanol, reflux2,3-Quinoxalinedithione86[12]
Alkyl thiolsBase (e.g., K₂CO₃), DMF2,3-Bis(alkylthio)quinoxalines-[5]

Experimental Protocols

Synthesis of this compound (DCQX)

This protocol describes the preparation of the starting material, this compound, from quinoxaline-2,3(1H,4H)-dione.

Synthesis_DCQX

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

  • Phosphorus oxychloride (POCl₃, 20 mL)

Procedure:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).[5]

  • Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, carefully distill off the excess POCl₃ under vacuum.[5]

  • Quench the reaction mixture by slowly pouring it onto ice-cold water with vigorous stirring.[5]

  • Collect the resulting off-white solid by filtration under vacuum to yield this compound.[5]

Synthesis of 2-Alkanamino-3-chloroquinoxalines (General Procedure)

This protocol outlines the mono-substitution of DCQX with primary or secondary amines.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (1 equivalent)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired amine to the solution.

  • Heat the reaction mixture at 70 °C for 6 hours.[7]

  • The resulting 2-alkanamino-3-chloroquinoxaline can often be used in situ for subsequent reactions without isolation.[7]

Synthesis of Symmetrically Substituted 2,3-Bis(alkylthio)quinoxalines

This protocol describes the di-substitution of DCQX with alkyl thiols.

Materials:

  • This compound (1 equivalent)

  • Alkyl thiol (2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, Ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent.[4]

  • Add the base, followed by the dropwise addition of the alkyl thiol (2 equivalents).[4]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.[4]

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.[4]

Biological Relevance: Quinoxaline Derivatives as Kinase Inhibitors

Quinoxaline derivatives synthesized from DCQX have shown significant promise as inhibitors of key signaling pathways implicated in diseases like cancer.[4][13] Dysregulation of pathways such as the PI3K/Akt/mTOR and GSK-3β signaling cascades is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13][14]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][15] Its overactivation is common in many cancers.[16] Certain quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[10][13]

PI3K_Pathway

Inhibition of the GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[12][14] Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.[14] Novel quinoxaline derivatives have been synthesized and identified as potent inhibitors of GSK-3β.[3][14]

GSK3B_Pathway

Conclusion

This compound stands as a testament to the power of activating a heterocyclic core to unlock a vast chemical space. Its pronounced electrophilicity at the C2 and C3 positions facilitates a rich and diverse chemistry, primarily through nucleophilic aromatic substitution. The ability to control the substitution pattern allows for the rational design and synthesis of complex quinoxaline derivatives. The demonstrated success of these derivatives as potent kinase inhibitors underscores the importance of DCQX in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to leverage the unique reactivity of this compound to create novel molecules with significant therapeutic and technological potential.

References

CAS number and basic properties of 2,3-dichloroquinoxaline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,3-dichloroquinoxaline, a key building block in organic synthesis and pharmaceutical development. It covers its fundamental properties, detailed experimental protocols for its synthesis, and its applications, particularly in the creation of novel therapeutic agents.

Core Properties of this compound

This compound, identified by the CAS Registry Number 2213-63-0, is a dichlorinated quinoxaline (B1680401) derivative.[1][2] It presents as a gray or light yellow to off-white solid and is characterized by its insolubility in water.[1][3][4] This compound is a versatile precursor in the synthesis of a wide range of quinoxaline derivatives due to the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution.[5][6][7]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2213-63-0[1][2]
Molecular Formula C8H4Cl2N2[1][2]
Molecular Weight 199.03 g/mol [1]
Melting Point 151-154 °C[5]
Appearance Gray solid; light yellow to off-white powder[1][3][4]
Solubility Insoluble in water; Soluble in chloroform (B151607) and ethyl acetate[1][3]

Synthesis and Reactions

This compound is a critical intermediate for synthesizing a variety of mono- and di-substituted quinoxalines. Its chemical reactivity makes it a valuable scaffold in the development of compounds with potential anticancer and antimicrobial activities.[8] The quinoxaline structure itself is found in numerous compounds with significant pharmacological properties, including anti-cancer, anti-microbial, anti-viral, and anti-inflammatory activities.[9]

Experimental Protocols

Synthesis of this compound from Quinoxaline-2,3(1H,4H)-dione:

This protocol outlines a common laboratory-scale synthesis of this compound.

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

    • Phosphorus oxychloride (POCl3) (20 mL)[10][11]

  • Procedure:

    • To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[10][11]

    • Reflux the resulting mixture at 100 °C for 3 hours.[10][11]

    • Reaction progress should be monitored using Thin Layer Chromatography (TLC).[10][11]

    • Upon completion, the excess phosphorus oxychloride is removed by distillation under vacuum.[11]

    • The reaction mixture is then carefully quenched with ice-cold water.[11]

    • The resulting off-white solid precipitate is collected by filtration using a Buchner funnel under vacuum to yield this compound.[10][11]

Nucleophilic Aromatic Substitution Reaction with Hydrazine (B178648) Hydrate (B1144303):

This protocol demonstrates a typical substitution reaction where the chlorine atoms are displaced.

  • Materials:

    • This compound (10.0 g)

    • Hydrazine hydrate (10.0 g, 0.22 mol)

    • Ethanol (B145695) (200 mL)[3]

  • Procedure:

    • In a dry 500 mL reaction flask, dissolve this compound and hydrazine hydrate in ethanol.[3]

    • Stir the reaction mixture at 25 °C for 16 hours.[3]

    • After the reaction is complete, the precipitate is collected by filtration.[3]

    • The solid is washed with anhydrous ethanol and dried under vacuum to obtain the final product.[3]

Applications in Drug Development

The versatility of this compound stems from the two reactive chlorine atoms which can be readily displaced through nucleophilic substitution and cross-coupling reactions.[9] This allows for the introduction of various functional groups to create libraries of quinoxaline derivatives for biological screening.[9] These derivatives are investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents.[3][8] The compound serves as a foundational scaffold for the synthesis of novel drug candidates.[6]

Diagrams

Synthesis_Workflow Synthesis of this compound A Quinoxaline-2,3(1H,4H)-dione C Reflux at 100°C for 3h A->C B POCl3 B->C D Quench with ice water C->D E This compound D->E Substitution_Reaction Nucleophilic Substitution on this compound sub This compound reac Nucleophilic Aromatic Substitution (SNAr) sub->reac nuc Nucleophile (e.g., Amine, Thiol, Alcohol) nuc->reac prod Mono- or Di-substituted Quinoxaline Derivative reac->prod

References

A Comprehensive Technical Guide to Quinoxaline Chemistry for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Reactivity, and Biological Applications of the Quinoxaline (B1680401) Scaffold

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene (B151609) and pyrazine (B50134) ring, has garnered significant attention in medicinal chemistry. Its versatile synthesis and broad spectrum of biological activities have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of quinoxaline chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, characteristic reactions, and diverse pharmacological applications, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Synthetic Strategies for Quinoxaline Derivatives

The construction of the quinoxaline core and its subsequent functionalization are pivotal to exploring its therapeutic potential. The most classical and widely adopted method involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] However, numerous modern catalytic systems have been developed to improve yields, shorten reaction times, and enhance the overall efficiency and environmental friendliness of these syntheses.[3][4][5]

Data Presentation: Synthesis of Quinoxaline Derivatives

The following table summarizes the reaction yields for the synthesis of various quinoxaline derivatives using different catalytic methods. This allows for a clear comparison of the efficiency of each approach.

Entryo-phenylenediamine (B120857) Derivative1,2-Dicarbonyl CompoundCatalystSolventTimeYield (%)Reference
1o-phenylenediamineBenzil (B1666583)CrCl₂·6H₂OEthanol (B145695)36 min92[3]
2o-phenylenediamineBenzilPbBr₂Ethanol45 min94[3]
3o-phenylenediamineBenzilCuSO₄·5H₂OEthanol55 min90[3]
4o-phenylenediamineBenzilAlCuMoVPToluene120 min92[6]
54,5-dimethyl-1,2-phenylenediamineBenzilIodineAcetonitrile30 min95[4]
6o-phenylenediamineGlyoxalNi-nanoparticlesAcetonitrile--[4]
73,4-diaminobenzoic acid4,4'-Dimethoxybenzil5% HOAc-60 min86[7]
Experimental Protocols: Key Syntheses

Synthesis of 2,3-Diphenylquinoxaline (B159395) [1]

This protocol describes the classical synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

  • Materials:

    • o-Phenylenediamine (1.0 mmol, 108.1 mg)

    • Benzil (1.0 mmol, 210.2 mg)

    • Ethanol (10 mL)

    • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Iodine-Catalyzed Synthesis of a Functionalized Quinoxaline [1]

This protocol details a more modern and efficient synthesis using a catalyst.

  • Materials:

    • Substituted o-phenylenediamine (1 mmol)

    • α-Hydroxy Ketone (1 mmol)

    • Iodine (I₂) (20 mol%)

    • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Procedure:

    • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

    • Add DMSO to the mixture.

    • Heat the reaction at 100 °C, monitoring its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, making them highly attractive for drug discovery. Their applications span from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[2]

Anticancer Activity

Many quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]

Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected quinoxaline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound IVProstate (PC-3)2.11[8]
Compound VIIIcColon (HCT116)2.5[8]
Compound XVaColon (HCT116)4.4[8]
Compound XVaBreast (MCF-7)5.3[8]
FQBreast (MDA-MB-231)< 16[8]
26e-30.17 nM (ASK1 inhibition)[9]

Experimental Protocol: MTT Assay for Cell Viability [10][11]

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test quinoxaline compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound solutions to the respective wells. Include untreated cells (vehicle control) and a known anticancer drug as a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and quinoxaline derivatives have shown significant promise in this area.[12]

Data Presentation: In Vitro Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
2dEscherichia coli8[13]
3cEscherichia coli8[13]
2dBacillus subtilis16[13]
3cBacillus subtilis16[13]
4Bacillus subtilis16[13]
6aBacillus subtilis16[13]
10Candida albicans16[13]
10Aspergillus flavus16[13]

Experimental Protocol: MIC Determination by Broth Microdilution [12][14]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Quinoxaline compound stock solution (in DMSO)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Standardized bacterial suspension (0.5 McFarland standard)

  • Procedure:

    • Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in MHB in a 96-well plate.

    • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the compound. Include positive (inoculum only) and negative (broth only) controls.

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Certain quinoxaline derivatives, such as PX-866 and PKI-587, have been identified as potent dual inhibitors of PI3K and mTOR.[15]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Quinoxaline Quinoxaline Derivative (e.g., PX-866) Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Quinoxaline Quinoxaline ASK1 Inhibitor Quinoxaline->ASK1 Inhibition Experimental_Workflow Synthesis Synthesis of Quinoxaline Library Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC) Purification->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mono- and Di-substituted Quinoxalines from 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous therapeutic agents.[1][2] Their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has established them as a focal point in medicinal chemistry.[1][2][3][4] The versatile 2,3-dichloroquinoxaline (DCQX) scaffold is a key starting material, allowing for the synthesis of a diverse library of mono- and di-substituted quinoxalines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6][7] This document provides detailed protocols, quantitative data, and workflow visualizations for the synthesis of these valuable compounds.

The reactivity of the two chlorine atoms on the DCQX core enables chemists to introduce a variety of nucleophiles, leading to either mono- or di-substituted products with a high degree of control.[5][6] The ability to selectively functionalize the C2 and/or C3 positions is crucial for conducting structure-activity relationship (SAR) studies in drug discovery.[8]

I. Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary method for substituting the chlorine atoms of this compound is through nucleophilic aromatic substitution (SNAr). This reaction proceeds without the need for metal catalysts and is effective with a range of N-, O-, and S-based nucleophiles.[6][7] Selectivity for mono- versus di-substitution can often be controlled by modulating reaction stoichiometry, temperature, and time.

General Synthetic Workflow

The synthesis strategy begins with the versatile this compound precursor. Depending on the desired product, reaction conditions are chosen to favor either single or double substitution, leading to a diverse range of functionalized quinoxalines for further application, such as in drug discovery screenings.

G cluster_start Starting Material cluster_reaction Synthetic Pathways cluster_products Product Classes cluster_application Application start This compound (DCQX) mono Mono-substitution (SNA_r_) start->mono Controlled Conditions (e.g., 1 eq. Nucleophile, low temp) di Di-substitution (SNA_r_) start->di Forcing Conditions (e.g., >2 eq. Nucleophile, high temp) mono_prod 2-Substituted-3-chloroquinoxalines mono->mono_prod di_prod 2,3-Disubstituted quinoxalines di->di_prod mono_prod->di Further Substitution application Biological Screening / SAR Studies mono_prod->application di_prod->application

Caption: Synthetic workflow for mono- and di-substitution of DCQX.

Experimental Protocols

Protocol 1: Synthesis of Mono-amino Substituted Quinoxaline This protocol details the synthesis of 2-amino-3-chloroquinoxaline derivatives.

  • Materials: this compound (DCQX), primary or secondary amine (e.g., aniline, piperidine), ethanol (B145695) or N,N-dimethylformamide (DMF), triethylamine (B128534) (Et₃N).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the desired amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-3-chloroquinoxaline derivative.[9]

Protocol 2: Synthesis of Di-substituted (Symmetrical) Quinoxaline with Thiols This protocol is for the synthesis of symmetrical 2,3-bis(thio)quinoxalines.

  • Materials: this compound (DCQX), thiol (e.g., thiophenol), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the desired thiol (2.2 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.[8]

    • Once the reaction is complete, pour the mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinoxaline.[10]

Quantitative Data for SNAr Reactions

The yields of SNAr reactions on this compound are highly dependent on the nucleophile and reaction conditions. The following table summarizes representative data.

EntryNucleophileProduct TypeSolventBaseConditionsYield (%)
1AnilineMono-aminoEthanolEt₃NReflux, 6h~85
2PiperidineMono-aminoEthanol-RT, 4h~90
3ThiophenolDi-thioDMFK₂CO₃RT, 3h90-98[8]
4Benzyl MercaptanDi-thioAcetonitrileEt₃NReflux85-95[8]
5PhenolMono-oxyDMFNaH80°C70-85[8]
6Hydrazine HydrateMono-hydrazinylEthanol-Reflux, 3h~75[3]

Note: Yields are approximate and can vary based on specific substrate and slight variations in reaction conditions.

II. Synthesis via Palladium-Catalyzed Cross-Coupling

For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[11][12][13] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of aryl, amino, and alkynyl groups, respectively, onto the quinoxaline core.[11][14][15] These methods are particularly useful for creating asymmetrically substituted quinoxalines by first performing a selective SNAr reaction, followed by a cross-coupling reaction on the remaining C-Cl bond.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation This protocol describes the synthesis of 2-aryl-3-substituted-quinoxalines from a 2-chloro-3-substituted precursor.

  • Materials: 2-Chloro-3-substituted-quinoxaline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₃PO₄, 2.0 eq), and solvent (e.g., 1,4-dioxane).[11]

  • Procedure:

    • In a flame-dried Schlenk tube, combine the 2-chloro-3-substituted-quinoxaline, arylboronic acid, and base.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon).

    • Add the palladium catalyst and solvent under the inert atmosphere.

    • Heat the reaction mixture to 90-120 °C for 8-12 hours, monitoring by TLC.[11]

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation This protocol allows for the coupling of amines with a 2-chloro-3-substituted quinoxaline.

  • Materials: 2-Chloro-3-substituted-quinoxaline (1.0 eq), amine (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), strong base (e.g., sodium tert-butoxide, 1.4 eq), and anhydrous toluene.[11]

  • Procedure:

    • In a glovebox, charge a vial with the 2-chloro-3-substituted-quinoxaline, amine, base, palladium precatalyst, and ligand.

    • Seal the vial and add anhydrous toluene.

    • Stir and heat the reaction mixture at 100-110 °C for 12-24 hours.[11]

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 2-amino-3-substituted-quinoxaline.[11]

Quantitative Data for Cross-Coupling Reactions

The following table provides representative yields for Suzuki-Miyaura coupling reactions with a chloroquinoxaline substrate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90890[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90885
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90892
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90845[11]

Note: Data is representative and based on analogous couplings. Yields may vary.[11]

III. Application in Drug Discovery

Quinoxaline derivatives are of high interest in drug development due to their wide spectrum of biological activities, including roles as anticancer and antimicrobial agents.[1][3][4] The synthetic pathways described allow for the creation of compound libraries for high-throughput screening to identify lead compounds. The general workflow from synthesis to biological evaluation is a cornerstone of modern drug discovery.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Identification cluster_optimization Lead Optimization synthesis Synthesis of Quinoxaline Derivatives (from DCQX) library Compound Library (Diverse Structures) synthesis->library Purification & Characterization screening High-Throughput Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening hits Hit Identification screening->hits sar Structure-Activity Relationship (SAR) hits->sar lead_opt Lead Optimization sar->lead_opt Iterative Design & Synthesis candidate Preclinical Candidate lead_opt->candidate

Caption: General workflow for quinoxaline-based drug discovery.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline (B1680401) scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The targeted synthesis of substituted quinoxalines is, therefore, of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the quinoxaline core.

This document provides detailed protocols for the palladium-catalyzed Suzuki cross-coupling of 2,3-dichloroquinoxaline with arylboronic acids. Methodologies for both selective mono-arylation to yield 2-aryl-3-chloroquinoxalines and subsequent or one-pot diarylation to afford 2,3-diarylquinoxalines are presented. These protocols are based on established procedures for chloroquinoxalines and related heterocyclic chlorides.[1][2]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki_Catalytic_Cycle cluster_0 cluster_1 cluster_2 A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination product Ar-Ar' C->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Mono-Arylation of this compound

This protocol details the selective synthesis of 2-aryl-3-chloroquinoxalines. The reaction conditions are adapted from procedures developed for the regioselective Suzuki coupling of 2,6-dichloroquinoxaline (B50164).[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Di-Arylation of this compound (Symmetrical and Unsymmetrical)

This protocol can be adapted for the synthesis of both symmetrical (using one type of arylboronic acid) and unsymmetrical (in a stepwise manner) 2,3-diarylquinoxalines.

A) Symmetrical Di-Arylation:

Follow Protocol 1, but with an increased amount of the arylboronic acid (2.5-3.0 equiv) and potentially a longer reaction time or higher temperature (e.g., 120°C).[3]

B) Unsymmetrical Di-Arylation (Stepwise):

  • First Coupling: Synthesize and isolate the 2-aryl-3-chloroquinoxaline intermediate as described in Protocol 1.

  • Second Coupling: Use the isolated 2-aryl-3-chloroquinoxaline as the starting material for a second Suzuki coupling reaction with a different arylboronic acid, following the general procedure outlined in Protocol 1. The reactivity of the second chlorine atom is generally lower, which may necessitate more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Data Presentation

The following tables summarize representative data for Suzuki cross-coupling reactions on chloroquinoxaline systems.

Table 1: Mono-Arylation of Dichloroquinoxalines - Representative Yields

Conditions are based on the Suzuki coupling of 2,6-dichloroquinoxaline with various arylboronic acids and are expected to be analogous for this compound.[3]

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid2-(2-Tolyl)-3-chloroquinoxaline77
24-Tolylboronic acid2-(4-Tolyl)-3-chloroquinoxaline75
33,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-3-chloroquinoxaline90
42,4,6-Trimethylphenylboronic acid2-(2,4,6-Trimethylphenyl)-3-chloroquinoxaline96
52-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-3-chloroquinoxaline72
64-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-chloroquinoxaline63
74-Fluorophenylboronic acid2-(4-Fluorophenyl)-3-chloroquinoxaline62
82-Thienylboronic acid2-(2-Thienyl)-3-chloroquinoxaline45

Table 2: General Reaction Parameters for Suzuki Coupling of Chloroquinoxalines

ParameterTypical Range/OptionsPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Facilitates the catalytic cycle.[1]
Catalyst Loading 1-10 mol%To ensure efficient catalysis.
Ligand PPh₃, dppf, XPhos, SPhos, P(t-Bu)₃Stabilizes and activates the palladium center.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane, THF, Toluene, DMF (often with water)Solubilizes reactants and influences reaction rate.
Temperature Room Temperature to 120°CProvides activation energy; higher temperatures may be needed for less reactive chlorides.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis of mono- and di-substituted quinoxalines from this compound.

Suzuki_Workflow cluster_0 Protocol 1 cluster_1 Protocol 2A cluster_2 Protocol 2B start This compound mono_aryl 2-Aryl-3-chloroquinoxaline start->mono_aryl Suzuki Coupling (Arylboronic Acid 1) sym_diaryl Symmetrical 2,3-Diarylquinoxaline start->sym_diaryl Suzuki Coupling (Excess Arylboronic Acid 1) unsym_diaryl Unsymmetrical 2,3-Diarylquinoxaline mono_aryl->unsym_diaryl Suzuki Coupling (Arylboronic Acid 2)

Caption: Synthetic pathways from this compound.

References

The Versatility of 2,3-Dichloroquinoxaline in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dichloroquinoxaline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive compounds. The presence of two reactive chlorine atoms at the 2 and 3 positions of the quinoxaline (B1680401) ring system allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures.[1][2][3] This adaptability has led to the development of quinoxaline derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] These compounds often exert their therapeutic effects by targeting key biological pathways implicated in disease pathogenesis, such as protein kinases and tubulin polymerization.[5][6]

This document provides detailed application notes on the use of this compound in drug discovery, experimental protocols for the synthesis and biological evaluation of its derivatives, and a summary of their quantitative biological data.

Application Notes

The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a structural motif found in numerous synthetic compounds with significant therapeutic potential.[5] The strategic placement of two labile chlorine atoms in this compound provides a reactive handle for medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents.

Key Therapeutic Areas:

  • Anticancer Agents: Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[2][5] They have been developed as inhibitors of crucial signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7][8][9] Furthermore, certain derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][4][10]

  • Antimicrobial Agents: The 2,3-disubstituted quinoxaline scaffold has been extensively explored for the development of novel antimicrobial agents. Derivatives bearing amino, thio, and other heterocyclic moieties have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13]

  • Kinase Inhibitors: The quinoxaline nucleus serves as a valuable pharmacophore for the design of protein kinase inhibitors.[14] By modifying the substituents at the 2 and 3 positions, researchers have developed potent and selective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulated kinase 1 (ASK1).[5][15]

Data Presentation

The following tables summarize the quantitative biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization InhibitorCompound 12A549 (Lung)0.19[1]
HeLa (Cervical)0.27[1]
MCF-7 (Breast)0.51[1]
Pyrimidine DihydroquinoxalinoneCompound 12kA375 (Melanoma)0.0002[4]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideCompound XVaHCT116 (Colon)4.4[3]
MCF-7 (Breast)5.3[3]
1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)ureaCompound VIIIcHCT116 (Colon)2.5[3]
MCF-7 (Breast)9.0[3]
ASK1 InhibitorCompound 26e-0.03017[15]

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassSpecific Derivative/CompoundMicroorganismMIC (µg/mL)Reference
2,3-Disubstituted QuinoxalineCompound 2dEscherichia coli8[13]
Compound 3cEscherichia coli8[13]
Compound 2dBacillus subtilis16[13]
Compound 3cBacillus subtilis16[13]
Compound 6aBacillus subtilis16[13]
Pentacyclic derivative 10Candida albicans16[13]
Aspergillus flavus16[13]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol describes a general method for the nucleophilic substitution of this compound.

Materials:

  • This compound

  • Desired nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, EtOH)

  • TLC plates

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired) and a base (1.1 to 2.2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cell lines.[16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test quinoxaline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[16]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.[16]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve fitting software.[17]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthetic Pathway from this compound

G DCQ This compound Mono Mono-substituted Quinoxaline DCQ->Mono R-NH₂ (1 eq) Di Di-substituted Quinoxaline DCQ->Di R-NH₂ (2 eq) Mono->Di R'-NH₂ Fused Fused Heterocyclic Quinoxaline Di->Fused Cyclization Reagents

Caption: General synthetic routes from this compound.

Inhibition of Tubulin Polymerization Signaling Pathway

G cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Apoptosis G2/M Arrest & Apoptosis MT->Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->Block Block->Tubulin G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTOR G Start Start Synthesis Synthesis of Quinoxaline Derivatives Start->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Active Active? Screening->Active MoA Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Active->MoA Yes End End Active->End No Lead Lead Optimization MoA->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo InVivo->End

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] Among the various quinoxaline scaffolds, 2,3-dichloroquinoxaline has emerged as a crucial and versatile building block for the synthesis of novel anticancer agents.[3][4] The presence of two reactive chlorine atoms at the C2 and C3 positions allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents derived from this compound, summarizing key synthetic strategies and biological evaluation data.

Synthetic Strategies and Methodologies

The primary synthetic route for functionalizing this compound involves the sequential or simultaneous displacement of the two chlorine atoms with various nucleophiles. This allows for the creation of libraries of mono- and di-substituted quinoxaline derivatives.[3][4]

A general workflow for the synthesis and evaluation of these compounds is outlined below:

Caption: General workflow for the synthesis and evaluation of anticancer agents from this compound.

Synthesis of Amino-Substituted Quinoxaline Derivatives

The reaction of this compound with various amines is a common strategy to produce 2,3-diaminoquinoxaline derivatives. These compounds have shown significant potential as anticancer agents.

Experimental Protocol: Synthesis of Unsymmetrical 2,3-Diaminoquinoxaline Derivatives [6]

This protocol describes a straightforward C-N coupling reaction between this compound and various amino substrates.

  • Materials:

    • This compound (2,3-DCQ)

    • Appropriate amino substrate (e.g., aniline, piperidine)

    • Solvent (e.g., ethanol, DMF)

    • Base (e.g., triethylamine, potassium carbonate)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a suitable solvent in a round-bottom flask.

    • Add the desired amino substrate (1.0 mmol for mono-substitution, >2.0 mmol for di-substitution) and a base (1.2-2.5 mmol) to the solution.

    • Reflux the reaction mixture for a time determined by TLC monitoring (typically 12 hours).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent (e.g., methanol) to afford the pure product.[7]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography.

Synthesis of Thioether and Fused Thiazolo[4,5-b]quinoxaline Derivatives

Nucleophilic substitution with sulfur-containing compounds, such as thiophenols or thioureas, leads to the formation of thioether-substituted quinoxalines or fused heterocyclic systems like thiazolo[4,5-b]quinoxalines.[8][9]

Experimental Protocol: Synthesis of 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines [9]

  • Materials:

    • 2,3-Dichloro-6-sulfonyl quinoxaline derivative

    • Thiourea (B124793) derivatives

    • 1,4-Dioxane

  • Procedure:

    • A mixture of the 2,3-dichloro-6-sulfonyl quinoxaline derivative (1 mmol) and the appropriate thiourea (1 mmol) is refluxed in 1,4-dioxane.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization or column chromatography to yield the desired thiazolo[4,5-b]quinoxaline derivative.

Synthesis of Quinoxaline-Based Urea and Sulfonamide Derivatives

Quinoxaline derivatives bearing urea, thiourea, and sulfonamide moieties have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity.

Experimental Protocol: Synthesis of N'-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonohydrazide [10]

  • Materials:

    • 2-Chloro-3-hydrazineylquinoxaline

    • Aryl sulfonyl chloride derivative

    • Aqueous media

  • Procedure:

    • The synthesis begins with the preparation of 2-chloro-3-hydrazineylquinoxaline from this compound and hydrazine (B178648) hydrate.[10]

    • A direct nucleophilic substitution reaction is then carried out between the hydrazide and the aryl sulfonyl chloride derivative in an aqueous medium under dynamic pH control.

    • The resulting product is isolated and purified.

Biological Activity and Data Presentation

Numerous quinoxaline derivatives synthesized from this compound have been evaluated for their in vitro anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDStructure/Substitution PatternCancer Cell LineIC50 (µM)Reference
4 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineMCF-7Not specified, but noted as active[8]
9d 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxalineMCF-7Not specified, but noted as active[8]
12 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxalineMCF-7Not specified, but noted as active[8]
58 A quinoxaline derivativeHCT 1162.5
4m A bromo-substituted quinoxaline derivativeA5499.32 ± 1.56[11]
19 1,3-diphenylurea-quinoxalineMGC-8039[2]
20 1,3-diphenylurea-quinoxalineT-248.9[2]
3 A quinoxaline derivative with a triazole ringTHP-11.6[2]
VIIIc 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea moietyHCT1162.5
XVa N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) moiety with a chloro groupHCT1164.4[12]

Mechanism of Action and Signaling Pathways

Many quinoxaline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A common mechanism is the inhibition of protein kinases.[12][11]

G cluster_pathway Simplified Kinase Inhibition Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Quinoxaline Quinoxaline-based Inhibitor Quinoxaline->Receptor Inhibits ATP binding Apoptosis Apoptosis Quinoxaline->Apoptosis Induces ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Simplified signaling pathway showing kinase inhibition by quinoxaline derivatives.

Some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G2/M phase.[12][11] For instance, compound VIIIc was found to induce apoptosis in HCT116 cells and disrupt the cell cycle.[12]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of quinoxaline derivatives with potent anticancer activities. The synthetic methodologies are generally straightforward, relying on well-established nucleophilic aromatic substitution reactions. The resulting compounds have demonstrated efficacy against various cancer cell lines, with mechanisms of action often involving the inhibition of critical protein kinases and the induction of apoptosis. Further exploration and optimization of these quinoxaline-based scaffolds hold significant promise for the development of novel and effective cancer therapeutics.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Antimicrobial Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of quinoxaline (B1680401) derivatives with demonstrated antimicrobial properties. It includes comprehensive experimental protocols, quantitative data on antimicrobial efficacy, and visual diagrams of synthetic workflows and potential mechanisms of action.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a crucial scaffold in medicinal chemistry.[1] Derivatives of quinoxaline have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Notably, the quinoxaline moiety is a core component of several antibiotics, such as echinomycin (B1671085) and levomycin, underscoring its therapeutic potential.[1] The growing challenge of antimicrobial resistance necessitates the development of novel therapeutic agents, and quinoxaline derivatives represent a promising avenue for such research.[4]

Synthesis of Quinoxaline Derivatives

The most prevalent and straightforward method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][5] This versatile reaction can be conducted under various conditions, often resulting in high yields.[1] Modifications to the core structure to enhance antimicrobial activity often involve multi-step syntheses to introduce various functional groups.

General Synthesis Workflow

The synthesis of antimicrobial quinoxaline derivatives can be generalized into a series of key steps, from the initial condensation to form the core structure, followed by further modifications and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Activity Testing Start Start Reactants o-phenylenediamine + 1,2-dicarbonyl compound Start->Reactants Condensation Cyclocondensation Reaction Reactants->Condensation Quinoxaline_Core Quinoxaline Core Structure Condensation->Quinoxaline_Core Modification Functional Group Modification (e.g., Ether Linkage, Schiff Base) Quinoxaline_Core->Modification Derivative Final Quinoxaline Derivative Modification->Derivative Purification Purification (e.g., Recrystallization) Derivative->Purification Characterization Structural Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Screening Initial Screening (e.g., Disc Diffusion) Characterization->Screening MIC Determination of MIC (Broth Microdilution) Screening->MIC Data_Analysis Data Analysis & SAR MIC->Data_Analysis End End Data_Analysis->End G Quinoxaline Quinoxaline ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Bioreductive Activation DNA_Damage DNA Damage ROS->DNA_Damage RecA RecA Activation DNA_Damage->RecA Cell_Death Cell Death DNA_Damage->Cell_Death Severe Damage LexA LexA Autocleavage RecA->LexA SOS_Genes Expression of SOS Genes LexA->SOS_Genes Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair SOS_Genes->DNA_Repair

References

Application Notes and Protocols for Phase Transfer Catalyst Methods in 2,3-Dichloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, exhibiting a wide array of biological activities that make them attractive scaffolds in medicinal chemistry and drug development. The functionalization of the quinoxaline core, particularly at the 2 and 3-positions, is a key strategy for modulating their therapeutic properties. This document provides detailed application notes and protocols for the synthesis of substituted quinoxalines from 2,3-dichloroquinoxaline using Phase Transfer Catalysis (PTC). PTC offers a robust and efficient methodology for nucleophilic substitution reactions, facilitating the interaction between reactants in different phases, leading to higher yields, milder reaction conditions, and operational simplicity.

Principle of Phase Transfer Catalysis in Quinoxaline Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1][2][3] In the context of this compound reactions, the quinoxaline substrate is typically soluble in an organic solvent, while the nucleophilic reagent (often an alcohol, thiol, or amine) may be used as a salt or generated in situ using a base that resides in a solid or aqueous phase.

The phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like Triethylbenzylammonium Chloride (TEBAC), plays a crucial role.[4][5] The lipophilic cation of the catalyst pairs with the anion of the nucleophile, transporting it from the inorganic phase into the organic phase. This transfer allows the nucleophile to react with the this compound. The catalyst cation then returns to the inorganic phase to repeat the cycle. This process accelerates the reaction rate and often leads to cleaner reactions with higher yields compared to conventional methods.[1]

Application: Synthesis of 2-Substituted-6-Chloroquinoxalines

A notable application of PTC in this area is the synthesis of 2-substituted-6-chloroquinoxalines from 2,6-dichloroquinoxaline (B50164).[4][5] This method allows for the selective substitution of the more reactive chlorine atom at the 2-position with various nucleophiles, including alcohols and thiols.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-substituted-6-chloroquinoxalines using a PTC method with TEBAC as the catalyst.[4][5]

EntryNucleophile (R-XH)ProductReaction Time (hrs)Yield (%)
1(6-chloropyridin-3-yl)methanol2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline4>80[5]
2(2-chlorothiazol-5-yl)methanol2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole485[5]
3(2-chlorothiazol-5-yl)methanethiol2-chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole490[5]

Experimental Protocols

General Protocol for the PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines

This protocol is based on the efficient synthesis of 2-substituted-6-chloroquinoxalines using Triethylbenzylammonium Chloride (TEBAC) as a phase transfer catalyst.[4]

Materials:

  • 2,6-Dichloroquinoxaline

  • Substituted alcohol or thiol (nucleophile)

  • Triethylbenzylammonium Chloride (TEBAC)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • n-hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2,6-dichloroquinoxaline (1 equivalent) in N,N-Dimethylformamide (DMF), add the respective alcohol or thiol (1 equivalent).

  • Add potassium carbonate (K₂CO₃) as the base and a catalytic amount of Triethylbenzylammonium Chloride (TEBAC).

  • Heat the reaction mixture to 70-75°C and stir for approximately 4 hours.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product is then purified by column chromatography using silica gel with a mobile phase of 5% ethyl acetate in n-hexane to afford the pure 2-substituted-6-chloroquinoxaline.[4]

Visualizations

Logical Workflow for PTC Synthesis

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - 2,6-Dichloroquinoxaline - Nucleophile (Alcohol/Thiol) - K2CO3 (Base) - TEBAC (Catalyst) - DMF (Solvent) heating Heat to 70-75°C Stir for 4 hours reagents->heating Initiate Reaction monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete purification Column Chromatography (Silica gel, 5% EtOAc/n-hexane) cooling->purification product Pure 2-Substituted-6- Chloroquinoxaline purification->product

Caption: Workflow for the synthesis of 2-substituted-6-chloroquinoxalines via PTC.

Signaling Pathway of Phase Transfer Catalysis

PTC_Mechanism cluster_organic Organic Phase (DMF) cluster_inorganic Inorganic Phase (Solid K₂CO₃) DCQX 2,6-Dichloroquinoxaline Product 2-Substituted-6-chloroquinoxaline DCQX->Product TEBA_Org [TEBA]⁺[Cl]⁻ Product->TEBA_Org Release of [TEBA]⁺ and Cl⁻ IonPair_Org [TEBA]⁺[Nu]⁻ IonPair_Org->DCQX Nucleophilic Attack TEBA_Inorg [TEBA]⁺[Cl]⁻ TEBA_Org->TEBA_Inorg Catalyst Regeneration K2CO3 K₂CO₃ + Nu-H Nu_Inorg K⁺[Nu]⁻ K2CO3->Nu_Inorg Deprotonation Nu_Inorg->IonPair_Org Phase Transfer (Anion Exchange)

References

The Versatility of 2,3-Dichloroquinoxaline in the Synthesis of Novel N-Heterocycles: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 2,3-Dichloroquinoxaline (DCQX) has emerged as a cornerstone building block in synthetic and medicinal chemistry for the construction of a diverse array of nitrogen-containing heterocyclic compounds.[1][2] Its utility stems from the two reactive chlorine atoms at the C2 and C3 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled, stepwise introduction of various nucleophiles, enabling the synthesis of mono- and di-substituted quinoxaline (B1680401) derivatives, as well as a wide range of fused heterocyclic systems.[2][3] These synthesized N-heterocycles are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] This document provides detailed protocols for the synthesis of key N-heterocyclic scaffolds from this compound, presents quantitative data for representative reactions, and illustrates the synthetic pathways and workflows.

Key Synthetic Transformations

The primary route for the functionalization of this compound involves nucleophilic aromatic substitution. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can achieve either monosubstitution or disubstitution, leading to a vast library of compounds. Common nucleophiles include amines, hydrazines, and other binucleophiles, which can lead to the formation of fused ring systems.[1][3]

Synthesis of[1][4][5]Triazolo[4,3-a]quinoxalines

A prominent class of N-heterocycles synthesized from DCQX are the[1][4][5]triazolo[4,3-a]quinoxalines. The synthesis typically proceeds through a key intermediate, 2-chloro-3-hydrazinylquinoxaline (B1333903). This intermediate is then cyclized with various one-carbon sources, such as orthoesters or carboxylic acids, to form the triazole ring. The remaining chlorine atom can be subsequently displaced by another nucleophile to generate a diverse range of substituted products.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline (Intermediate)

This protocol details the synthesis of the key hydrazinyl intermediate from this compound.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (0.01 mol) in methanol (25 ml).

  • To this solution, add hydrazine hydrate (0.01 mol).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling, the solid product will precipitate.

  • Collect the solid by filtration, wash with 25 ml of water, and dry.

  • The obtained 3-chloro-2-hydrazinoquinoxaline can be recrystallized from methanol.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield (%)
This compoundHydrazine hydrateMethanol30 minReflux2-Chloro-3-hydrazinylquinoxaline75
Protocol 2: General Procedure for the Synthesis of 4-Chloro-[1][4][5]triazolo[4,3-a]quinoxalines

This protocol describes the cyclization of 2-chloro-3-hydrazinylquinoxaline to form the triazoloquinoxaline core.

Materials:

  • 2-Chloro-3-hydrazinylquinoxaline

  • Triethylorthoformate (or other orthoesters)

  • Formic acid (or other carboxylic acids)

Procedure:

  • In a round-bottom flask, mix 2-chloro-3-hydrazinylquinoxaline (2 mmol, 0.39 g) with the appropriate triethylorthoester (1.5 ml).

  • Add the corresponding carboxylic acid (10 ml) to the mixture.

  • Heat the reaction mixture under reflux for 8 hours.

  • After completion of the reaction, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Quantitative Data:

IntermediateReagentsSolventReaction TimeTemperatureProductYield (%)
2-Chloro-3-hydrazinylquinoxalineTriethylorthoformate, Formic acidFormic acid8 hReflux4-Chloro-[1][4][5]triazolo[4,3-a]quinoxalineNot specified
2-Chloro-3-hydrazinylquinoxalineTriethylorthoacetate, Acetic acidAcetic acid8 hReflux1-Methyl-4-chloro-[1][4][5]triazolo[4,3-a]quinoxalineNot specified
Protocol 3: Synthesis of 4-Amino-[1][4][5]triazolo[4,3-a]quinoxaline Derivatives

This protocol outlines the final diversification step, where the chlorine atom is displaced by an amine.

Materials:

  • 4-Chloro-[1][4][5]triazolo[4,3-a]quinoxaline derivative

  • Amine (e.g., morpholine, piperidine)

  • Ethanol

Procedure:

  • Dissolve the 4-chloro-[1][4][5]triazolo[4,3-a]quinoxaline derivative in ethanol.

  • Add the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Quantitative Data:

Starting MaterialAmineSolventReaction TimeTemperatureProductYield (%)
4-Chloro-[1][4][5]triazolo[4,3-a]quinoxalineMorpholineEthanol2 hRoom Temp4-(Morpholin-4-yl)-[1][4][5]triazolo[4,3-a]quinoxalineHigh
4-Chloro-[1][4][5]triazolo[4,3-a]quinoxalinePiperidineEthanol2 hRoom Temp4-(Piperidin-1-yl)-[1][4][5]triazolo[4,3-a]quinoxalineHigh

Visualizing the Synthesis

Synthetic Pathway for[1][4][5]Triazolo[4,3-a]quinoxalines

Synthesis_Pathway DCQX This compound Intermediate 2-Chloro-3-hydrazinylquinoxaline DCQX->Intermediate Hydrazine Hydrate, Methanol, Reflux Triazolo_Cl 4-Chloro-[1,2,4]triazolo- [4,3-a]quinoxaline Intermediate->Triazolo_Cl Orthoester, Carboxylic Acid, Reflux Final_Product 4-Amino-[1,2,4]triazolo- [4,3-a]quinoxaline Triazolo_Cl->Final_Product Amine, Ethanol, Room Temp

Caption: Synthetic route to 4-amino-[1][4][5]triazolo[4,3-a]quinoxalines.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reagents Combine Reactants (DCQX & Nucleophile) Reaction Reaction under Controlled Conditions (Temp, Time) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quenching Quench Reaction (e.g., add water) Monitoring->Quenching Extraction Product Extraction (if applicable) Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filtration Drying->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization

Caption: General workflow for the synthesis and purification of N-heterocycles.

Synthesis of Pyrazolo[1,5-a]quinoxalines

Another important class of fused heterocycles accessible from this compound are pyrazolo[1,5-a]quinoxalines. The synthesis of these compounds can be achieved through various strategies, often involving the reaction of DCQX with reagents that can form the pyrazole (B372694) ring in a subsequent cyclization step. One-pot procedures are particularly attractive for their efficiency.

Logical Relationship for Pyrazoloquinoxaline Synthesis

Pyrazoloquinoxaline_Synthesis DCQX This compound Intermediate Substituted Quinoxaline Intermediate DCQX->Intermediate Reagent Pyrazole-forming Reagent Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Heat Product Pyrazolo[1,5-a]quinoxaline Cyclization->Product

References

Application Notes: Strategic C-N Bond Formation with 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloroquinoxaline (DCQX) is a highly versatile and reactive heterocyclic compound, serving as a pivotal building block in the synthesis of a wide array of functionalized quinoxaline (B1680401) derivatives.[1][2] The electron-deficient nature of the quinoxaline ring system, accentuated by two chlorine atoms, renders positions C2 and C3 highly susceptible to nucleophilic attack.[3] This reactivity is instrumental in the formation of new carbon-nitrogen (C-N) bonds, a cornerstone transformation in organic synthesis. The resulting amino-quinoxaline scaffolds are prevalent in molecules of significant interest to the pharmaceutical, agrochemical, and materials science sectors, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[4][5]

This document provides detailed protocols for the synthesis of 2-amino-3-chloro- and 2,3-diamino-quinoxaline derivatives through two primary methodologies: catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Methodologies

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and often metal-free approach for C-N bond formation with DCQX.[2] The reaction typically proceeds by reacting DCQX with a primary or secondary amine.[6] Depending on the stoichiometry of the amine and the reaction conditions, either mono- or di-substituted products can be selectively obtained.[1] These reactions are generally performed in a polar solvent, such as ethanol (B145695) or DMF, and may be facilitated by a base to neutralize the HCl generated in situ.[6][7]

  • Buchwald-Hartwig Amination: For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[8] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and high functional group tolerance.[4][9] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product.[10][11] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[4]

Data Presentation: C-N Bond Formation with this compound

The following table summarizes various experimental conditions and reported yields for the synthesis of N-substituted quinoxaline derivatives from this compound.

Amine NucleophileReaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Various anilinesSNArNoneNoneNoneEthanolReflux6N-aryl-3-chloroquinoxalin-2-amineNot specified[7]
Primary/Secondary aminesSNArNoneNoneNoneEthanol7062-Alkanamino-3-chloroquinoxalineNot specified[6]
Various anilinesBuchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene (B28343)10012N-aryl-3-(2-thienyl)quinoxalin-2-amine*85[4]
AmmoniaSNArNoneNoneNoneEthanolic NH₃MW-2-Amino-3-chloroquinoxalineNot specified[12]
AmmoniaSNArNoneNoneNeat NH₃ (high pressure)None--2,3-DiaminoquinoxalineNot specified[12]
Alkyl aminesSNArNoneNoneK₂CO₃Not specifiedReflux-3-Chloro-N-alkylquinoxaline-2-amineNot specified[7]

Note: This example uses 2-Chloro-3-(2-thienyl)quinoxaline as the starting material, which is structurally analogous to DCQX for the purpose of demonstrating the Buchwald-Hartwig protocol.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the mono-amination of this compound with an amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.0-1.2 equiv.)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv.) (Optional, recommended for amine hydrochlorides or less nucleophilic amines)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and the chosen solvent (e.g., ethanol).

  • Add the amine (1.0-1.2 equiv.) to the solution. If using an amine salt or if the amine is a weak nucleophile, add K₂CO₃ (1.5 equiv.).

  • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, approx. 78°C) or heat to 70-80°C (for DMF).[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and then with petroleum ether to remove impurities.[7]

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a method for the C-N cross-coupling of this compound with an amine using a palladium catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., substituted aniline, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).[4]

  • In a separate vial, weigh the catalyst Pd₂(dba)₃ (0.02 equiv.) and the ligand XPhos (0.04 equiv.) and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe.[4]

  • Place the sealed tube in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter it through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-substituted aminoquinoxaline.[4]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Combine Reactants (DCQX, Amine, Base) B Add Catalyst & Ligand (for Buchwald-Hartwig) A->B C Add Anhydrous Solvent A->C B->C D Heat under Inert Atmosphere C->D E Monitor by TLC D->E F Cool to RT E->F G Quench / Filter F->G H Extraction G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for C-N bond formation.

G cluster_snar Catalyst-Free SNAr cluster_buchwald Pd-Catalyzed Buchwald-Hartwig DCQX This compound snar_reagents Amine (R-NH2) Solvent (e.g., EtOH) Heat DCQX->snar_reagents buchwald_reagents Amine (R-NH2) Pd Catalyst Ligand, Base DCQX->buchwald_reagents mono_sub 2-Amino-3-chloro-quinoxaline snar_reagents->mono_sub di_sub 2,3-Diamino-quinoxaline mono_sub->di_sub Excess Amine buchwald_product 2-Amino-3-chloro-quinoxaline buchwald_reagents->buchwald_product

Caption: Synthetic pathways for C-N bond formation.

References

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic compounds starting from 2,3-dichloroquinoxaline (DCQX). The quinoxaline (B1680401) scaffold and its fused derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] this compound serves as a versatile and readily available building block for the construction of these complex molecular architectures, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]

This guide focuses on the synthesis of four key fused heterocyclic systems:

  • [1][6]Dithiolo[4,5-b]quinoxalines

  • Pyrazolo[3,4-b]quinoxalines

  • Imidazo[4,5-b]quinoxalines

  • [1][3][7]Triazolo[4,3-a]quinoxalines

Detailed experimental procedures, quantitative data summarized in tables, and workflow diagrams are provided to facilitate the practical application of these synthetic methodologies in a research and development setting.

General Synthetic Strategy

The primary synthetic route involves the reaction of this compound with various binucleophiles. The two reactive chlorine atoms on the quinoxaline core can be sequentially or simultaneously substituted to form the fused heterocyclic ring system. The reaction conditions can often be tuned to favor either mono- or di-substitution, providing access to a wide range of derivatives.[3]

G DCQX This compound (DCQX) Intermediate Mono-substituted Intermediate DCQX->Intermediate Nucleophilic Substitution Binucleophile Binucleophile (e.g., N-N, N-S, S-S, N-C-N) Binucleophile->Intermediate Fused_Heterocycle Fused Heterocycle Intermediate->Fused_Heterocycle Intramolecular Cyclization G cluster_start Starting Material Preparation cluster_binucleophile Binucleophile Preparation cluster_cyclization Cyclization Reaction Start_Sulfonyl Sulfonyl Chloride Derivative Dione_Intermediate 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione Start_Sulfonyl->Dione_Intermediate Start_Pyrrolidine Pyrrolidine Start_Pyrrolidine->Dione_Intermediate DCQX_Derivative 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline Dione_Intermediate->DCQX_Derivative Chlorination POCl3 POCl3, DMF POCl3->DCQX_Derivative Final_Product [1,3]Dithiolo[4,5-b]quinoxaline Derivative DCQX_Derivative->Final_Product Nucleophilic Aromatic Substitution Hydrazide Acetohydrazide Dithioate_Salt Potassium Hydrazonodithioate Salt Hydrazide->Dithioate_Salt CS2 Carbon Disulfide CS2->Dithioate_Salt KOH Potassium Hydroxide KOH->Dithioate_Salt Dithioate_Salt->Final_Product DMF, Room Temp. G D_Glucose D-Glucose Quinoxaline_Intermediate 2-(D-arabino-tetritol-1-yl)quinoxaline D_Glucose->Quinoxaline_Intermediate OPDA o-Phenylenediamine OPDA->Quinoxaline_Intermediate NNBPHH N,N-Benzylphenylhydrazine Hydrochloride Final_Product 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline NNBPHH->Final_Product Quinoxaline_Intermediate->Final_Product Cyclization G Starting_Material 2-(Benzimidazol-1-yl)aniline Substrate Final_Product Benzo[4,5]imidazo[1,2-a]quinoxaline Starting_Material->Final_Product I2-mediated oxidative condensation Iodine Iodine (I2) Iodine->Final_Product G DCQX This compound Intermediate 2-Chloro-3-hydrazinylquinoxaline DCQX->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Final_Product 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline Intermediate->Final_Product Cyclization Orthoester Triethyl Orthoformate/Acetate/Propionate Orthoester->Final_Product Carboxylic_Acid Formic/Acetic/Propionic Acid Carboxylic_Acid->Final_Product

References

Application of 2,3-Dichloroquinoxaline in the Development of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Among them, derivatives synthesized from 2,3-dichloroquinoxaline have emerged as promising candidates for the development of novel anti-inflammatory agents. The reactive chlorine atoms at the 2 and 3 positions of the quinoxaline ring serve as versatile handles for nucleophilic substitution, allowing for the creation of diverse chemical libraries. These derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways such as cyclooxygenase (COX), lipoxygenase (LOX), nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK).[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents.

Synthesis of Anti-Inflammatory Quinoxaline Derivatives from this compound

The synthesis of anti-inflammatory agents from this compound typically involves nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles such as amines, phenols, and thiols. This allows for the introduction of diverse functional groups, leading to a wide range of derivatives with varying biological activities.

A general synthetic scheme involves the reaction of this compound with a nucleophile in the presence of a base and a suitable solvent. The reaction conditions can be tuned to achieve either mono- or di-substituted products. For instance, reacting this compound with 4-amino acetophenone (B1666503) in dimethylformamide (DMF) and refluxing for 5 hours yields 1-(4-(3-chloroquinoxalin-2-ylamino) phenyl) ethanone.[3] This intermediate can then be further modified, for example, through a Claisen-Schmidt reaction with aromatic aldehydes to produce quinoxaline-derived chalcones.[3]

Another approach involves the reaction of this compound with aminoalcohols like ethanolamine (B43304) and diethanolamine (B148213) under heating for 3 hours to yield derivatives such as DEQX and OAQX.[4][5]

Protocol 1: Synthesis of 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone [3]

  • Materials:

    • This compound

    • 4-amino acetophenone

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and 4-amino acetophenone in DMF.

    • Reflux the mixture for 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

In Vitro and In Vivo Evaluation of Anti-Inflammatory Activity

A critical step in the development of new anti-inflammatory agents is the thorough evaluation of their biological activity using both in vitro and in vivo models.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.

Protocol 2: Carrageenan-Induced Paw Edema Assay [1][6]

  • Animals: Wistar albino rats of either sex (150-200 g).

  • Materials:

    • 1% w/v carrageenan solution in normal saline.

    • Test compounds (quinoxaline derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard drug (e.g., Indomethacin or Diclofenac sodium) at a suitable dose.

    • Plethysmometer.

  • Procedure:

    • Divide the animals into groups: control, standard, and test groups (receiving different doses of the quinoxaline derivatives).

    • Administer the test compounds and the standard drug orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantitative Data on Anti-Inflammatory Activity

Several this compound derivatives have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)% Inhibition of EdemaStandard Drug% Inhibition by StandardReference
Compound 3 -53.91Indomethacin (10)49.00[1]
Compound 11 -48.72Indomethacin (10)49.00[1]
Compound 14d -46.77Indomethacin (10)49.00[1]
Compound 17e -46.85Indomethacin (10)49.00[1]
QCAC 2 -SignificantDiclofenac-[3]
QCAC 6 -SignificantDiclofenac-[3]
QCAC 8 -SignificantDiclofenac-[3]
QCAC 9 -SignificantDiclofenac-[3]
QCAC 10 -SignificantDiclofenac-[3]
QCAC 12 -SignificantDiclofenac-[3]
Compound 7b -41Indomethacin47[7]
DEQX 0.5, 1, 5SignificantIndomethacinSignificant[4]
OAQX 0.5, 1, 5SignificantIndomethacinSignificant[4]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of pro-inflammatory molecules. Several quinoxaline derivatives have been identified as potent COX-2 inhibitors.[8][9]

Protocol 3: In Vitro COX-2 Inhibition Assay [8]

  • Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by the COX-2 enzyme.

  • Procedure:

    • Prepare a reaction mixture containing COX-2 enzyme, heme, and a suitable buffer in a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an ELISA kit.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Compound 4a 1.17>28.824.61[9]
Compound 5 0.83>40.3248.58[9]
Compound 11 0.6237.9661.23[9]
Compound 13 0.4630.4166.11[9]
Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB responsive promoter (e.g., HEK293-NF-κB-luc).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Inhibition of p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory cytokines. Quinoxaline derivatives have been shown to inhibit p38α MAPK.[2]

Compound IDp38α MAPK IC50 (µM)Standard (SB203580) IC50 (µM)Reference
Compound 4a 0.0420.044[2]

Visualization of Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow 2_3_DCQ This compound Reaction Nucleophilic Substitution 2_3_DCQ->Reaction Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Reaction Derivative Quinoxaline Derivative Reaction->Derivative

Caption: General workflow for the synthesis of quinoxaline derivatives.

G cluster_assay Carrageenan-Induced Paw Edema Assay Animal_Prep Animal Grouping & Dosing Carrageenan_Inj Carrageenan Injection Animal_Prep->Carrageenan_Inj Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Inj->Paw_Volume Data_Analysis Calculate % Inhibition Paw_Volume->Data_Analysis

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression Inhibitor Quinoxaline Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

G cluster_cox COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor Quinoxaline Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by quinoxaline derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of quinoxaline derivatives with potent anti-inflammatory properties. The straightforward synthetic routes, coupled with the significant in vitro and in vivo activities observed for many of its derivatives, highlight the potential of this scaffold in the development of new anti-inflammatory drugs. The ability of these compounds to target multiple key inflammatory pathways, including COX-2, NF-κB, and p38 MAPK, further underscores their therapeutic promise. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to explore and advance the use of this compound in the discovery of novel anti-inflammatory agents.

References

Application Notes and Protocols: Solid-Phase Synthesis of Chiral Stationary Phases Using 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and application of novel chiral stationary phases (CSPs) utilizing 2,3-dichloroquinoxaline as a key building block. The protocols outlined below describe a solid-phase synthesis approach, offering a streamlined and efficient methodology for the preparation of these specialized chromatographic materials.

Introduction

Chiral separations are a critical aspect of pharmaceutical development and analysis, as the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases is a powerful technique for the separation of enantiomers. The development of novel CSPs with unique chiral recognition capabilities is an ongoing area of research.

This document details a strategy for the synthesis of new CSPs based on the versatile chemistry of this compound. This scaffold allows for the sequential introduction of a chiral selector and a linker for immobilization onto a solid support, enabling the creation of a diverse library of CSPs. The solid-phase approach facilitates purification and handling throughout the synthetic process.

Principle of the Method

The synthesis of the proposed quinoxaline-based CSPs involves a multi-step solid-phase synthesis strategy. The core concept is to utilize this compound as a bifunctional linker. One chlorine atom is displaced by a chiral amine or amino acid, introducing the chiral selector. The second chlorine atom is subsequently substituted by a linking molecule that allows for covalent attachment to a solid support, such as silica (B1680970) gel. This method allows for a modular approach to CSP design, where different chiral selectors can be readily incorporated.

Experimental Protocols

Protocol 1: Preparation of this compound

This initial step is performed in solution phase to synthesize the key building block.

Materials:

Procedure:

  • Synthesis of Quinoxaline-2,3(1H,4H)-dione:

    • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents) in a minimal amount of 4M hydrochloric acid.

    • Heat the mixture at 100°C for 2 hours.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and dry to yield quinoxaline-2,3(1H,4H)-dione.

  • Chlorination to this compound:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

    • Suspend the dried quinoxaline-2,3(1H,4H)-dione (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with dichloromethane or chloroform.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from ethanol to yield pure this compound as a solid.

Protocol 2: Solid-Phase Synthesis of a Quinoxaline-Based Chiral Stationary Phase

This protocol describes the immobilization of a chiral selector onto a solid support using the this compound linker.

Materials:

  • Aminopropyl-functionalized silica gel (solid support)

  • This compound

  • Chiral amine or amino acid ester (e.g., (R)-1-phenylethylamine, L-phenylalanine methyl ester)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Linker molecule with a terminal amine and a silyl (B83357) ether group (e.g., 3-aminopropyldimethylethoxysilane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Toluene

Procedure:

  • Step 1: Immobilization of this compound on the Solid Support.

    • Swell the aminopropyl-functionalized silica gel in anhydrous DMF.

    • In a separate flask, dissolve this compound (2 equivalents relative to the amino groups on the silica) and DIPEA (3 equivalents) in anhydrous DMF.

    • Add the solution of this compound to the swollen silica gel suspension.

    • Shake the mixture at room temperature for 24 hours.

    • Filter the silica gel and wash sequentially with DMF, DCM, and methanol.

    • Dry the functionalized silica gel under vacuum.

  • Step 2: Introduction of the Chiral Selector.

    • Swell the 3-chloro-2-(propylamino)quinoxaline-functionalized silica gel from the previous step in anhydrous DMF.

    • In a separate flask, dissolve the chiral amine or amino acid ester (3 equivalents) and DIPEA (4 equivalents) in anhydrous DMF.

    • Add this solution to the silica gel suspension.

    • Shake the mixture at 60°C for 48 hours.

    • Filter the silica gel and wash sequentially with DMF, DCM, and methanol.

    • Dry the chiral-functionalized silica gel under vacuum.

  • Step 3: End-capping (Optional but Recommended).

  • Step 4: Packing the HPLC Column.

    • The synthesized chiral stationary phase is slurry-packed into an HPLC column using standard procedures.

Data Presentation

As the synthesis of a chiral stationary phase using this compound is a novel approach, specific quantitative data from peer-reviewed literature is not yet available. The performance of a newly synthesized CSP would need to be evaluated by chromatographing a series of racemic analytes under various mobile phase conditions (normal phase, reversed-phase, and polar organic mode). The key parameters to be determined and tabulated would be:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP.

  • Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks.

A hypothetical data table for the evaluation of a newly synthesized CSP is presented below.

AnalyteMobile Phase (v/v)Flow Rate (mL/min)k'₁k'₂αRs
Racemic Amide AHexane/Isopropanol (90/10)1.02.53.01.201.8
Racemic Ester BHexane/Ethanol (80/20)1.03.13.91.262.1
Racemic Alcohol CAcetonitrile/Methanol (50/50)0.81.82.21.221.5
Racemic Drug DMethanol + 0.1% TFA1.24.25.51.312.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of the quinoxaline-based chiral stationary phase.

experimental_workflow cluster_solution_phase Solution-Phase Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_application Application start o-Phenylenediamine + Oxalic Acid quinoxaline_dione Quinoxaline-2,3-dione start->quinoxaline_dione Condensation dichloroquinoxaline This compound quinoxaline_dione->dichloroquinoxaline Chlorination (POCl3) step1 Immobilization of This compound dichloroquinoxaline->step1 Transfer to Solid Phase silica Aminopropyl Silica Gel silica->step1 step2 Reaction with Chiral Selector step1->step2 step3 End-capping (Optional) step2->step3 final_csp Quinoxaline-based Chiral Stationary Phase step3->final_csp packing HPLC Column Packing final_csp->packing evaluation Chromatographic Evaluation packing->evaluation

Caption: Overall workflow for the synthesis and application of the CSP.

Logical Relationship of Synthesis Steps

This diagram details the chemical transformations occurring on the solid support during the synthesis.

synthesis_logic start Aminopropyl Silica Gel -Si-(CH2)3-NH2 step1_product Immobilized Dichloroquinoxaline -Si-(CH2)3-NH-Quinoxaline-Cl start:f1->step1_product:f0 Nucleophilic Substitution step1_reagent { this compound |  + DIPEA} step1_reagent->start:f1 step2_product Chiral Selector Attached -Si-(CH2)3-NH-Quinoxaline-NH-R step1_product:f1->step2_product:f0 Nucleophilic Substitution step2_reagent { Chiral Amine (R-NH2) |  + DIPEA} step2_reagent->step1_product:f1 final_csp { Final Chiral Stationary Phase |  After optional end-capping} step2_product->final_csp

Application Notes and Protocols for the One-Pot Synthesis of Disubstituted Quinoxalines with AlCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of mono- and disubstituted quinoxalines via an aluminum chloride (AlCl₃) induced (hetero)arylation of 2,3-dichloroquinoxaline. This method offers a direct and single-step route to a variety of quinoxaline (B1680401) derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient synthetic methodologies for the preparation of substituted quinoxalines is, therefore, of significant interest to the drug discovery community.

A direct, one-pot method for the synthesis of mono- and 2,3-disubstituted quinoxalines has been developed utilizing an AlCl₃-induced (hetero)arylation of this compound.[1][2] This approach allows for the convenient preparation of both symmetrical and unsymmetrical disubstituted quinoxalines through C-C bond formation, starting from readily available materials.[1][2]

Data Presentation

The AlCl₃-induced arylation of this compound allows for the synthesis of a diverse range of disubstituted quinoxalines. The following table summarizes the reaction outcomes for various (hetero)aromatic nucleophiles.

Entry(Hetero)aromatic NucleophileProductYield (%)
1Indole2-Chloro-3-(1H-indol-3-yl)quinoxaline85
2Indole (2.5 equiv.)2,3-Bis(1H-indol-3-yl)quinoxaline82
35,6-Difluoro-1H-indole2-Chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline88
4N-Methylindole2-Chloro-3-(1-methyl-1H-indol-3-yl)quinoxaline80
5Anisole2-Chloro-3-(4-methoxyphenyl)quinoxaline75
6Phenol2-Chloro-3-(4-hydroxyphenyl)quinoxaline70
7N,N-Dimethylaniline2-Chloro-3-(4-(dimethylamino)phenyl)quinoxaline65

Note: Yields are based on the limiting reactant, this compound, and are representative of those reported in the literature under optimized conditions.

Experimental Protocols

The following protocols are based on the AlCl₃-induced (hetero)arylation methodology. Researchers should adapt these procedures as necessary for their specific substrates and laboratory conditions.

Protocol 1: General Procedure for the Monosubstitution of this compound

This protocol describes the synthesis of 2-chloro-3-(hetero)arylquinoxalines.

Materials:

  • This compound

  • (Hetero)aromatic compound (e.g., indole, anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the (hetero)aromatic compound (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.5 mmol) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired monosubstituted quinoxaline.

Protocol 2: General Procedure for the Disubstitution of this compound

This protocol describes the synthesis of symmetrical 2,3-bis[(hetero)aryl]quinoxalines.

Materials:

  • This compound

  • (Hetero)aromatic compound (e.g., indole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (15 mL) under an inert atmosphere, add the (hetero)aromatic compound (2.5 mmol).

  • Cool the mixture to 0 °C.

  • Add anhydrous AlCl₃ (3.0 mmol) in portions.

  • After addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the desired disubstituted quinoxaline.

Visualizations

Experimental Workflow:

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) This compound->Reaction_Vessel Aromatic_Nucleophile Aromatic/ Heteroaromatic Nucleophile Aromatic_Nucleophile->Reaction_Vessel AlCl3 AlCl₃ AlCl3->Reaction_Vessel Solvent Anhydrous DCE Solvent->Reaction_Vessel Quench Quench (aq. NaHCO₃) Reaction_Vessel->Quench 1. Reaction 2. Cool Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Dry & Concentrate Product Disubstituted Quinoxaline Purification->Product

Caption: One-pot synthesis of disubstituted quinoxalines.

Proposed Reaction Mechanism:

reaction_mechanism cluster_activation Lewis Acid Activation cluster_attack Nucleophilic Attack cluster_rearomatization Rearomatization & Product Formation Start This compound + AlCl₃ Activated Activated Quinoxaline-AlCl₃ Complex Start->Activated Coordination Intermediate Wheland-type Intermediate Activated->Intermediate Electrophilic Aromatic Substitution Nucleophile Aromatic Nucleophile (e.g., Indole) Nucleophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of H⁺ Product Monosubstituted Quinoxaline Deprotonation->Product Disubstituted_Product Disubstituted Quinoxaline Product->Disubstituted_Product Repeat Steps (if excess nucleophile & AlCl₃)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 2,3-dichloroquinoxaline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

Possible Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting material, quinoxaline-2,3(1H,4H)-dione (also known as 2,3-dihydroxyquinoxaline), may not have reached completion.

    • Solution: Ensure adequate reaction time and temperature. When using phosphorus oxychloride (POCl₃), a reflux period of at least 3 hours at 100°C is recommended.[1] With thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF), refluxing for 1 hour is a typical protocol.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[2]

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture. Water in the starting material, solvent, or glassware will consume the reagent, reducing the amount available for the desired chlorination.

    • Solution: Use thoroughly dried glassware and high-purity, anhydrous starting materials and solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio between the quinoxaline-2,3(1H,4H)-dione and the chlorinating agent can limit the yield.

    • Solution: Use a significant excess of the chlorinating agent when it also serves as the solvent, such as with POCl₃.[2] When using SOCl₂ in a solvent like 1-chlorobutane (B31608), ensure at least two equivalents of SOCl₂ are used per equivalent of the starting dione.[2]

  • Loss During Work-up and Purification: The product can be lost during aqueous quenching, extraction, and recrystallization steps.

    • Solution: Carefully perform the work-up. When quenching with ice-cold water, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.[2] During extraction, use an appropriate organic solvent and perform multiple extractions to maximize recovery. Optimize the recrystallization solvent to ensure good recovery of the purified product.

Q2: I am observing significant side product formation. How can I minimize this?

Possible Causes & Solutions:

  • Mono-chlorinated Impurity: The most common side product is the mono-chlorinated intermediate, 2-chloro-3-hydroxyquinoxaline. This arises from an incomplete reaction.

    • Solution: As with low yield, ensure sufficient reaction time, temperature, and an adequate amount of the chlorinating agent to drive the reaction to completion.

  • Decomposition of Starting Material or Product: The starting material or the final product may be unstable under the reaction conditions, leading to decomposition and the formation of colored impurities.

    • Solution: Maintain careful control over the reaction temperature. Avoid excessive heating, which can lead to the formation of polymeric byproducts.[3]

  • Reaction with Solvent: If a solvent other than the chlorinating agent is used, it must be inert.

Q3: The purification of my this compound is proving difficult. What are the best practices?

Possible Causes & Solutions:

  • Inefficient Removal of Excess Reagent: Residual POCl₃ or SOCl₂ can complicate purification and contaminate the final product.

    • Solution: After the reaction is complete, distill off the excess POCl₃ under vacuum before quenching with ice water.[2] For reactions with SOCl₂, the quenching process and subsequent aqueous washes should remove the majority of the remaining reagent and its byproducts.

  • Co-precipitation of Impurities: Side products may precipitate along with the desired product during the work-up.

    • Solution: Recrystallization is an effective method for purifying this compound. Ethanol (B145695) or aqueous ethanol are commonly used solvents for this purpose.[5]

  • Product Instability on Silica (B1680970) Gel: In some cases, quinoxaline (B1680401) derivatives can be unstable on silica gel, which can lead to decomposition during column chromatography.[6]

    • Solution: If column chromatography is necessary, it should be performed quickly with degassed solvents. Alternatively, purification methods that do not involve silica gel, such as recrystallization, are preferred.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common and readily available starting material is quinoxaline-2,3(1H,4H)-dione, which is also referred to as 2,3-dihydroxyquinoxaline (B1670375).[1][2] This precursor can be synthesized from the condensation of o-phenylenediamine (B120857) and oxalic acid.[1]

Q2: Which chlorinating agent provides a better yield, POCl₃ or SOCl₂/DMF?

Both methods can provide excellent yields. The reaction with SOCl₂ and a catalytic amount of DMF in a solvent like 1-chlorobutane has been reported to give a yield of up to 98%.[2] The reaction with POCl₃ as both the reagent and solvent typically yields around 92%.[2] The choice of reagent may depend on available laboratory equipment, safety considerations, and the specific scale of the reaction.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: What are the key safety precautions to take during this synthesis?

Both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. The quenching of the reaction mixture with water should be done slowly and cautiously in an ice bath to control the exothermic reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialChlorinating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Quinoxaline-2,3(1H,4H)-dionePOCl₃None (POCl₃ as solvent)100 (Reflux)392[2]
2,3-DihydroxyquinoxalineSOCl₂ / DMF (catalytic)1-chlorobutane79-100 (Reflux)198[2]
2,3-DihydroxyquinoxalineSOCl₂ / DMF (catalytic)1,2-dichloroethaneRefluxNot SpecifiedHigh[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

    • Phosphorus oxychloride (POCl₃, 20 mL)[2]

    • Ice-cold water

  • Procedure:

    • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).[2]

    • Reflux the mixture at 100°C for 3 hours.[2]

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool slightly and then distill off the excess POCl₃ under vacuum.[2]

    • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.[2]

    • Collect the resulting off-white solid by filtration under vacuum.[2]

Protocol 2: Synthesis of this compound using Thionyl Chloride (SOCl₂) and DMF

  • Materials:

    • 2,3-Dihydroxyquinoxaline (2.0 g, 12.3 mmol)

    • Thionyl chloride (2.92 g, 24.6 mmol)

    • N,N-Dimethylformamide (DMF, 0.5 mg, 0.0673 mmol)[2]

    • 1-chlorobutane (20 mL)[2]

    • Ethyl ether

  • Procedure:

    • In a round-bottom flask, prepare a slurry of 2,3-dihydroxyquinoxaline (2.0 g) in 1-chlorobutane (20 mL).[2]

    • Add thionyl chloride (2.92 g).[2]

    • Add N,N-dimethylformamide (0.5 mg) dropwise to the stirred mixture.[2]

    • Reflux the mixture for 1 hour.[2]

    • Cool the reaction to ambient temperature.

    • Filter the resulting crystalline product, wash with ethyl ether, and dry to obtain this compound.[2]

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Quinoxaline-2,3(1H,4H)-dione reaction Chlorination Reaction (Reflux) start1->reaction start2 Chlorinating Agent (POCl₃ or SOCl₂/DMF) start2->reaction workup1 Quenching (Ice Water) reaction->workup1 workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound workup3->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart cluster_check1 Initial Checks cluster_solution1 Potential Solutions cluster_check2 Reagent & Condition Checks cluster_solution2 Potential Solutions cluster_check3 Work-up Check cluster_solution3 Potential Solutions start Low Yield of This compound check1 Was the reaction monitored by TLC? start->check1 check2 Did the reaction go to completion? check1->check2 Yes solution1 Increase reaction time and/or temperature. check1->solution1 No check2->solution1 No check3 Were anhydrous conditions maintained? check2->check3 Yes check4 Was the correct stoichiometry of reagents used? check3->check4 Yes solution2 Use dry glassware and anhydrous reagents. check3->solution2 No solution3 Adjust reagent ratios. check4->solution3 No check5 Was the work-up and purification optimized? check4->check5 Yes solution4 Optimize quenching and extraction procedures. check5->solution4 No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Selectivity for Mono-substitution of 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the mono-substitution of 2,3-dichloroquinoxaline. Our aim is to help you navigate the common challenges and optimize your reaction conditions to achieve high selectivity for the desired mono-substituted product.

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic aromatic substitution (SNAr) of this compound, with a focus on achieving mono-substitution.

Issue 1: Low or No Conversion of this compound

  • Question: My reaction shows a low conversion rate, with a significant amount of unreacted this compound. What are the potential causes and solutions?

  • Answer: Low reactivity can stem from several factors. The electron-deficient nature of the quinoxaline (B1680401) ring generally facilitates nucleophilic attack, but the reaction's success is highly dependent on the nucleophile's strength, the solvent used, and the reaction temperature.[1]

    • Poor Nucleophile: If you are using a neutral nucleophile such as an amine or an alcohol, its reactivity can be significantly enhanced by adding a base to generate the more nucleophilic conjugate base (amide or alkoxide).[2] For less reactive nucleophiles, consider using a stronger base or a different solvent to boost nucleophilicity. Thiols are generally very effective nucleophiles for SNAr reactions.[2]

    • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[2] Protic solvents can solvate the nucleophile, thereby reducing its reactivity.[2]

    • Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[2] If your reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.[2] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal temperature.[2]

Issue 2: Formation of Di-substituted Product

  • Question: My reaction is producing a significant amount of the di-substituted product, reducing the yield of the desired mono-substituted compound. How can I improve selectivity for mono-substitution?

  • Answer: The formation of the di-substituted product is a common challenge. Here are several strategies to enhance selectivity for mono-substitution:

    • Stoichiometric Control: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to favor the mono-substitution product.[2]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substituted product.[2]

    • Slow Addition of Nucleophile: Adding the nucleophile slowly to the reaction mixture helps to maintain a low concentration of the nucleophile, which can minimize the formation of the di-substituted product.[2]

Issue 3: Complex Reaction Mixture and Decomposition

  • Question: My reaction mixture has turned dark, and analysis shows a complex mixture of products, suggesting decomposition. What could be the cause, and how can I prevent it?

  • Answer: A dark coloration and the formation of multiple products often indicate decomposition of the starting materials or products.[2] This can be caused by:

    • Excessively High Reaction Temperature: As mentioned, while heating can be necessary, excessive temperatures can lead to undesirable side reactions.[2]

    • Base Strength: The use of a base that is too strong can also cause decomposition.[2] Consider using a milder base, for example, K2CO3 instead of NaH.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution of this compound?

A1: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks one of the electron-deficient carbon atoms at the C2 or C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring.[3][4]

Q2: Are there any activating groups that can enhance the reactivity of the quinoxaline ring?

A2: Yes, the presence of electron-withdrawing groups on the quinoxaline ring can increase the rate of nucleophilic aromatic substitution.[5]

Q3: Can I use catalysts to improve the reaction?

A3: While many SNAr reactions on this compound proceed without a catalyst, in some cases, phase-transfer catalysts can be beneficial in biphasic systems. For certain transformations, transition metal catalysts have also been employed.[2] For the arylation with electron-rich arenes like indoles, a Lewis acid such as AlCl3 can be used to promote the reaction.[1][6]

Q4: How can I confirm the formation of the mono-substituted product?

A4: The formation of the mono-substituted product can be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC) to monitor the reaction progress, followed by purification using column chromatography. The structure of the purified product should be confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Yields for Mono-substitution Reactions

The following tables summarize reported yields for the mono-substitution of this compound with various nucleophiles under specific conditions.

Table 1: Mono-amination with Primary and Secondary Amines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Primary AminesEthanol (B145695)-706Good to Excellent
Secondary AminesEthanol-706Good to Excellent
Morpholine----Good

Table 2: Mono-arylation with Phenols and Indoles

NucleophileSolventCatalyst/ReagentTemperature (°C)TimeYield (%)
Phenols-AlCl3--Good
IndolesDCEAlCl38030 minGood

Table 3: Mono-thioetherification with Thiols

NucleophileSolventBaseTemperatureTimeYield (%)
Alkyl/Aryl ThiolsDMF/EthanolK2CO3/Et3NRoom Temp to Gentle HeatingVariesGood

Experimental Protocols

Protocol 1: General Procedure for Mono-amination with Primary/Secondary Amines

  • Materials: this compound, primary or secondary amine (1.0 equiv.), ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add one equivalent of the amine to the solution.

    • Heat the reaction mixture to 70 °C and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification by column chromatography.

Protocol 2: AlCl3-mediated Mono-C-arylation with Indoles [6]

  • Materials: this compound, indole (B1671886) (1.0 equiv.), AlCl3 (1.2 equiv.), 1,2-dichloroethane (B1671644) (DCE).

  • Procedure:

    • To a solution of this compound in DCE, add the indole.

    • Cool the mixture in an ice bath and add AlCl3 portion-wise.

    • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Mono-thioetherification with Thiols

  • Materials: this compound, thiol (1.0 equiv.), base (e.g., K2CO3, 1.2 equiv.), solvent (e.g., DMF or ethanol).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base, followed by the dropwise addition of the thiol.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[3]

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent.[3]

    • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in appropriate solvent B Add nucleophile (1.0-1.2 equiv.) and base (if required) A->B 1. C Stir at controlled temperature (e.g., Room Temp to 80°C) B->C D Monitor reaction by TLC/LC-MS C->D 2. E Quench reaction (e.g., with water) D->E Upon completion F Extract with organic solvent E->F 3. G Dry and concentrate F->G 4. H Purify by column chromatography G->H 5. I Characterize product (NMR, MS) H->I

Caption: Experimental workflow for mono-substitution of this compound.

troubleshooting_logic start Start Reaction check_conversion Low/No Conversion? start->check_conversion check_selectivity Di-substitution Observed? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes stronger_base Use Stronger Base check_conversion->stronger_base Yes change_solvent Switch to Polar Aprotic Solvent check_conversion->change_solvent Yes check_decomposition Decomposition? check_selectivity->check_decomposition No lower_temp Lower Temperature check_selectivity->lower_temp Yes control_stoich Use 1.0-1.2 eq. Nucleophile check_selectivity->control_stoich Yes slow_addition Slowly Add Nucleophile check_selectivity->slow_addition Yes reduce_temp Reduce Temperature check_decomposition->reduce_temp Yes milder_base Use Milder Base check_decomposition->milder_base Yes end Successful Mono-substitution check_decomposition->end No increase_temp->start stronger_base->start change_solvent->start lower_temp->start control_stoich->start slow_addition->start reduce_temp->start milder_base->start

Caption: Troubleshooting logic for optimizing mono-substitution selectivity.

References

Technical Support Center: Purification of Crude 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,3-dichloroquinoxaline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 2. Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[1] 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[1]
Product "Oils Out" Instead of Crystallizing 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The cooling process is too rapid. 3. High concentration of impurities is preventing crystal lattice formation.1. Use a lower-boiling point solvent or a solvent mixture.[2] 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] 3. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[2]
Presence of Colored Impurities in Final Product 1. Formation of colored byproducts during synthesis. 2. Oxidation of the product or starting materials.1. Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[1][3] Use charcoal sparingly as it can also adsorb the desired product.[1] 2. If the compounds are sensitive to oxidation, conduct the synthesis and purification under an inert atmosphere.[1][4]
Crystals Do Not Form Upon Cooling 1. The solution is not supersaturated. 2. The solution is cooling too slowly, or the temperature is not low enough.1. Evaporate some of the solvent to increase the concentration of the product and then try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.[2] 3. Add a seed crystal of the pure compound.

Column Chromatography Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities 1. The eluent system is not providing adequate separation. 2. The column is overloaded with the crude product.1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[2] 2. Use a larger column or reduce the amount of sample loaded.
Streaking of Spots on TLC of Column Fractions 1. The compound may be acidic or basic and is interacting strongly with the silica (B1680970) gel. 2. The sample is overloaded on the column.1. Add a small amount of a modifier to the eluent system, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[2]
Product Does Not Elute from the Column 1. The eluent system is not polar enough.1. Gradually increase the polarity of the eluent system (gradient elution).[3]
Low Recovery of Purified Product 1. The compound may have irreversible adsorption to the silica gel. 2. The compound may have precipitated on the column.1. If the compound is unstable on silica gel, consider using a different stationary phase like alumina.[3] 2. Ensure the crude product is fully dissolved before loading. If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the chlorination of quinoxaline-2,3-dione (also known as 2,3-dihydroxyquinoxaline).[5] Therefore, the primary impurities are often the unreacted starting material (quinoxaline-2,3-dione) or the mono-chlorinated intermediate, 2-chloro-3-hydroxyquinoxaline.[6] Other potential impurities can include residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their by-products.[2]

Q2: What are the recommended purification methods for crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[5] Recrystallization is excellent for removing small amounts of impurities and can yield a highly pure crystalline product if a suitable solvent is found.[2] Column chromatography is a versatile method for separating the desired product from a wider range of impurities, especially when the impurities have different polarities.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[7] It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. Quinoxaline derivatives are often UV-active due to their aromatic nature, making them visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[2]

Q4: My purified this compound is still off-white or colored. How can I decolorize it?

A4: The presence of color often indicates minor, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering.[1][3] The charcoal will adsorb the colored impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.[1]

Q5: What are suitable recrystallization solvents for this compound?

A5: Ethanol and hexane (B92381) are commonly cited as effective solvents for the recrystallization of this compound.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Stationary Phase Not ApplicableSilica gel[2]
Mobile Phase / Solvent Ethanol, Hexane[5]Hexane/Ethyl Acetate mixtures[2]
Typical Yield Yields can be high, but are dependent on the purity of the crude product.Dependent on separation efficiency and crude product purity.
Purity Achieved Can achieve high purity, often >99% if the correct solvent is used.Can achieve high purity, often >99% with optimized eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, hexane) at room and elevated temperatures to find a suitable solvent.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of this compound from its impurities (aim for a product Rf of 0.2-0.4).[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, allowing it to pack evenly without air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute all compounds.[3]

  • Fraction Monitoring: Monitor the composition of the collected fractions by TLC.[9]

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Troubleshooting_Recrystallization start Crude Product recrystallize Perform Recrystallization start->recrystallize check_purity Check Purity (TLC, etc.) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Yes impure_product Product Still Impure check_purity->impure_product No oiling_out Product Oils Out? impure_product->oiling_out Check for Oiling Out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent / Cool Slower oiling_out->change_solvent re_recrystallize Re-recrystallize oiling_out->re_recrystallize colored Product Colored? low_yield->colored No reduce_solvent Use Less Solvent / Change Solvent low_yield->reduce_solvent colored->re_recrystallize No charcoal Use Activated Charcoal colored->charcoal change_solvent->re_recrystallize re_recrystallize->check_purity reduce_solvent->re_recrystallize charcoal->re_recrystallize Experimental_Workflow_Purification cluster_crude Starting Material cluster_purification Purification Method cluster_analysis Analysis and Final Product crude_product Crude this compound method_choice Choose Purification Method crude_product->method_choice recrystallization Recrystallization method_choice->recrystallization Minor Impurities column_chromatography Column Chromatography method_choice->column_chromatography Multiple/Major Impurities purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product

References

How to avoid impurities in nucleophilic substitution reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high purity and yield of the desired substitution products.

Troubleshooting Guides (Q&A Format)

Question: My reaction is producing a significant amount of elimination byproduct. How can I favor the SN2 pathway over the E2 pathway?

Answer:

The competition between SN2 (substitution, bimolecular) and E2 (elimination, bimolecular) pathways is a frequent challenge, particularly with secondary substrates.[1] Several experimental factors can be adjusted to promote the desired SN2 reaction.

  • Nucleophile/Base Selection: The choice of the nucleophile is critical. To favor SN2, use a strong, non-bulky nucleophile.[1] Good examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻).[1] Conversely, strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will strongly favor E2 elimination.[1]

  • Temperature: Lower temperatures favor substitution reactions.[2][3] Elimination reactions generally have a higher activation energy and are more entropically favored, making them more prevalent at higher temperatures.[2][4] If you are observing significant elimination, reducing the reaction temperature is a primary strategy.

  • Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions.[1] Solvents like acetone (B3395972), DMSO, and DMF solvate the cation but leave the nucleophile "naked" and highly reactive.[1][5] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, which reduces its reactivity and can shift the balance toward elimination.[1][5]

Question: I am performing an SN1 reaction and observing products that suggest the carbon skeleton has rearranged. How can I prevent this?

Answer:

Carbocation rearrangements are a common side reaction in any process involving a carbocation intermediate, such as SN1 and E1 reactions.[1][6] The carbocation will rearrange if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift.[1][6]

  • Problem: This occurs because an initial secondary carbocation can rearrange to a more stable tertiary carbocation before the nucleophile attacks.[1][7]

  • Prevention:

    • Avoid SN1 Conditions: The most direct strategy is to choose a synthetic route that avoids forming a carbocation intermediate. If possible, modify the conditions to favor an SN2 reaction by using a strong, non-basic nucleophile and a polar aprotic solvent.[1]

    • Stabilize the Initial Carbocation: Rearrangement is less likely if the substrate has features that can stabilize the initial carbocation through resonance (e.g., benzylic or allylic halides).[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a reaction proceeds via an SN1 or SN2 mechanism?

A1: The outcome of a nucleophilic substitution reaction is primarily determined by four factors: the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the type of solvent used.[8]

Q2: How does the substrate structure influence the reaction pathway?

A2: Substrate structure is arguably the most important factor.[9]

  • SN1 reactions are favored by tertiary (3°) and secondary (2°) substrates because they can form stable carbocation intermediates.[9]

  • SN2 reactions are favored by methyl and primary (1°) substrates due to minimal steric hindrance.[9] The SN2 transition state is crowded, with five groups around the electrophilic carbon, so bulky substituents slow the reaction rate significantly. Tertiary substrates will not undergo SN2 reactions.[1]

Q3: Why is solvent choice so important for controlling reaction outcomes?

A3: The solvent plays a crucial role in stabilizing the intermediates and reactants.

  • Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate in SN1 reactions through hydrogen bonding and ion-dipole interactions.[10] They also stabilize the leaving group.[10] However, they can solvate and weaken strong nucleophiles, thus disfavoring SN2 reactions.[5]

  • Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions.[1][5] They dissolve the reactants but do not hydrogen bond with the nucleophile, leaving it highly reactive.[10]

Q4: How does temperature affect the competition between substitution and elimination?

A4: Higher temperatures generally favor elimination over substitution.[11] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change.[2][4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[2]

Data Presentation

The choice of reaction conditions significantly impacts the ratio of substitution to elimination products. The following table summarizes how to favor each major pathway.

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)To Favor SN1 (Substitution)To Favor E1 (Elimination)
Substrate Methyl > Primary > Secondary[8][9]Tertiary > Secondary > PrimaryTertiary > Secondary[9]Tertiary > Secondary
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻)[1]Strong, bulky base (e.g., t-BuOK)[1]Weak nucleophile (e.g., H₂O, ROH)[12]Weak base (e.g., H₂O, ROH)
Solvent Polar Aprotic (e.g., Acetone, DMSO)[5][9]Less polar solvents are viablePolar Protic (e.g., H₂O, EtOH)[5][9]Polar Protic (e.g., H₂O, EtOH)
Temperature Low Temperature[3]High Temperature[3][11]Low Temperature[13]High Temperature[13]

Experimental Protocols

Protocol: Maximizing SN2 Product Formation (Finkelstein Reaction Example)

This protocol illustrates conditions chosen to favor an SN2 reaction and minimize E2 elimination for a primary alkyl halide.

  • Objective: To synthesize 1-iodobutane (B1219991) from 1-bromobutane (B133212).

  • Reagents:

    • 1-bromobutane (primary substrate)

    • Sodium iodide (strong, non-bulky nucleophile)[1]

    • Dry Acetone (polar aprotic solvent)[1]

  • Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of sodium iodide in 20 mL of dry acetone.

  • Reaction:

    • Add 8 mmol of 1-bromobutane to the stirring solution.

  • Heating:

    • Gently heat the mixture to reflux (approx. 56°C).[1] The low temperature helps to disfavor the E2 pathway.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Evaporate the acetone under reduced pressure.

    • The remaining residue can be purified by distillation or column chromatography to yield pure 1-iodobutane.

Visualizations

G cluster_input Reaction Parameters cluster_decision Decision Pathway cluster_output Predicted Outcome Substrate Substrate (1°, 2°, or 3°?) D1 Primary (1°)? Substrate->D1 Evaluate Structure NucBase Nucleophile/Base (Strong/Weak, Bulky/Non-bulky?) D3 Strong Nucleophile? NucBase->D3 D4 Strong/Bulky Base? NucBase->D4 Solvent Solvent (Protic/Aprotic?) Mixture SN1/E1 Mixture Solvent->Mixture Temp Temperature (High/Low?) D6 High Temp? Temp->D6 D2 Tertiary (3°)? D1->D2 No (2° or 3°) SN2 SN2 Favored D1->SN2 Yes D2->NucBase No (2°) D5 Weak Nucleophile/Base? D2->D5 Yes D3->D5 No Competition SN2/E2 Competition D3->Competition Yes E2 E2 Favored D4->E2 Yes D5->Mixture Yes SN1 SN1 Favored D6->SN1 No E1 E1 Favored D6->E1 Yes Mixture->D6 Competition->SN2 Low Temp & Non-bulky Nuc Competition->E2 High Temp or Bulky Base G AlkylHalide Alkyl Halide (R-X) + Nucleophile/Base (Nu:⁻/B:⁻) SN2_TS [Nu---R---X]⁻ Bimolecular Transition State AlkylHalide->SN2_TS Strong, Non-bulky Nu: Polar Aprotic Solvent (SN2) E2_TS [B---H---CR₂---CR₂---X]⁻ Bimolecular Transition State AlkylHalide->E2_TS Strong, Bulky Base High Temperature (E2) Carbocation Carbocation (R⁺) + Leaving Group (X⁻) AlkylHalide->Carbocation Weak Nu:/Base Polar Protic Solvent (Unimolecular RDS) SN2_Product Substitution Product (R-Nu) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product SN1_Product Substitution Product (R-Nu) Carbocation->SN1_Product Nucleophilic Attack (SN1) E1_Product Elimination Product (Alkene) Carbocation->E1_Product Deprotonation (E1)

References

Technical Support Center: Managing Moisture Contamination in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with moisture contamination in chlorination reactions.

Troubleshooting Guide

This guide addresses specific problems that may arise during chlorination experiments due to the presence of moisture.

Q1: My chlorination reaction is sluggish or not proceeding to completion. Could moisture be the cause?

Yes, moisture is a common culprit for slow or incomplete chlorination reactions. Water can react with many chlorinating agents, quenching them and reducing their effective concentration in the reaction mixture. For example, thionyl chloride reacts exothermically with water to produce sulfur dioxide and hydrochloric acid, neither of which will perform the desired chlorination.[1][2] Additionally, some catalysts used in chlorination reactions can be deactivated by moisture.

To troubleshoot, consider the following:

  • Verify the dryness of your solvent and reagents: Use a reliable method like Karl Fischer titration to quantify the water content.

  • Ensure your glassware is scrupulously dry: Flame-drying or oven-drying glassware immediately before use is critical.[3]

  • Maintain an inert atmosphere: Conduct the reaction under a dry inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[4][5][6]

Q2: I'm observing unexpected side products in my reaction. How can I determine if they are from moisture contamination?

Moisture can lead to the formation of several types of side products. The most common are hydrolysis products, where the starting material or the chlorinated product reacts with water. For instance, if you are chlorinating an alcohol, the presence of water can lead to the formation of ethers or other byproducts.

To identify moisture-related side products:

  • Run a control reaction: Deliberately add a small, measured amount of water to a small-scale reaction and compare the product profile (using TLC, GC-MS, or LC-MS) to your original reaction.

  • Analyze for expected hydrolysis products: Based on your starting material and product, predict the likely hydrolysis byproducts and look for their characteristic masses in your analytical data.

  • Consider the chlorinating agent: Some chlorinating agents, when reacting with water, can generate acids (like HCl from thionyl chloride) that can catalyze other side reactions.[1]

Q3: My isolated product is wet or difficult to dry. What are the best practices for drying a chlorinated product?

Chlorinated compounds can sometimes be challenging to dry completely. Here are some effective methods:

  • Azeotropic distillation: If your product is stable at elevated temperatures, you can remove water by dissolving it in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure. This is often repeated multiple times for highly water-sensitive compounds.[7]

  • Drying over desiccants: Use a strong, non-reactive drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[5][7] For very sensitive products, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide can be effective.

  • High vacuum: For non-volatile solids, drying under a high vacuum for an extended period can remove residual water.[7]

Q4: I suspect my chlorinating agent has degraded. How can I test for this and what are the signs of degradation due to moisture?

Many chlorinating agents are liquids that can appear clear and colorless when pure but may change color or become cloudy upon degradation. For example, thionyl chloride can yellow with age.[1]

To check for degradation:

  • Visual inspection: Look for changes in color, clarity, or the presence of precipitates.

  • Titration: For some agents, you can perform a titration to determine the active chlorine content.

  • FTIR spectroscopy: Compare the infrared spectrum of your reagent to a reference spectrum of the pure compound. The presence of new peaks, particularly in the O-H region, can indicate hydrolysis.

  • Test reaction: Run a small-scale reaction with a simple, reliable substrate to gauge the reactivity of the chlorinating agent.

Q5: My starting material is hygroscopic. What is the best way to handle it before and during the reaction?

Hygroscopic starting materials readily absorb moisture from the atmosphere, which can compromise your reaction.[8][9]

  • Drying before use: Dry the material in a vacuum oven or a desiccator before weighing.

  • Inert atmosphere handling: Weigh and transfer the starting material in a glove box or under a positive pressure of an inert gas.

  • Azeotropic removal of water: For some substrates, you can dissolve them in a suitable solvent (like toluene) and remove the water azeotropically before adding the chlorinating agent.[7]

Troubleshooting Flowchart for a Failed Chlorination Reaction

G start Chlorination Reaction Fails (Low Yield/No Reaction) check_moisture Is Moisture Contamination a Possibility? start->check_moisture check_reagents Are Reagents and Solvents Dry? check_moisture->check_reagents dry_reagents Dry Solvents/Reagents (Molecular Sieves, Distillation) check_reagents->dry_reagents No check_glassware Is Glassware Dry? check_reagents->check_glassware Yes rerun1 Re-run Reaction dry_reagents->rerun1 dry_glassware Flame/Oven Dry Glassware check_glassware->dry_glassware No check_atmosphere Was an Inert Atmosphere Used? check_glassware->check_atmosphere Yes rerun2 Re-run Reaction dry_glassware->rerun2 use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert No other_issues Investigate Other Issues (Temperature, Stoichiometry, Catalyst) check_atmosphere->other_issues Yes rerun3 Re-run Reaction use_inert->rerun3

Caption: A flowchart to diagnose and resolve failed chlorination reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common sources of moisture in a chlorination reaction?

The primary sources of moisture include:

  • Atmospheric humidity: Especially on humid days, moisture can be introduced when opening reagent bottles or during transfers.

  • Improperly dried solvents and reagents: Solvents and reagents can absorb moisture if not stored and handled correctly.

  • Wet glassware: Residual water on the surface of flasks, condensers, and addition funnels is a significant source of contamination.[3]

  • Hygroscopic starting materials: Some compounds naturally attract and hold water molecules.[8]

FAQ 2: How does moisture affect common chlorinating agents (e.g., thionyl chloride, oxalyl chloride, NCS)?

  • Thionyl chloride (SOCl₂): Reacts vigorously and exothermically with water to form sulfur dioxide (SO₂) and hydrochloric acid (HCl).[1] This reaction consumes the reagent and introduces acidic byproducts.

  • Oxalyl chloride ((COCl)₂): Also reacts with water, decomposing into oxalic acid, carbon monoxide, and carbon dioxide.

  • N-Chlorosuccinimide (NCS): While more stable than many other chlorinating agents, NCS can still be hydrolyzed by water, especially under acidic or basic conditions, to form succinimide (B58015) and hypochlorous acid.

FAQ 3: What is the acceptable level of moisture for a typical chlorination reaction?

The acceptable moisture level is highly dependent on the specific reaction, the sensitivity of the reagents, and the scale of the reaction. For many sensitive reactions in pharmaceutical development, solvent water content should be below 50 ppm, and in some cases, below 10 ppm.[3] It is always best to aim for the driest conditions possible.

FAQ 4: How can I effectively dry my solvents and reagents?

Several methods are available, with varying degrees of effectiveness:

  • Molecular sieves: These are aluminosilicates with uniform pore sizes that can selectively adsorb water. They are a convenient and safe method for drying a wide range of solvents.[3] For optimal drying, use activated sieves and allow sufficient contact time (at least 12-24 hours).[3]

  • Distillation from a drying agent: This is a very effective method for obtaining anhydrous solvents. Common drying agents include sodium/benzophenone (for ethers and hydrocarbons), calcium hydride (for a variety of solvents, including amides and halogenated solvents), and magnesium (for alcohols).[10] Note: Never use sodium metal with chlorinated solvents due to the risk of an explosive reaction.[3]

  • Solvent purification systems: Many labs now use automated systems that pass solvents through columns of activated alumina (B75360) or other drying agents to provide anhydrous solvent on demand.[11]

FAQ 5: What are the best methods for drying glassware and reaction setups?

  • Oven-drying: Drying glassware in an oven at >100°C for several hours is a simple and effective method.[3]

  • Flame-drying: This involves heating the assembled glassware under a flow of dry inert gas with a heat gun or a Bunsen burner (with appropriate safety precautions) to drive off adsorbed water. The glassware is then allowed to cool to room temperature under the inert gas flow before adding reagents.

  • Acetone (B3395972) rinse: For less sensitive reactions, a final rinse with acetone followed by purging with a stream of dry air or nitrogen can be sufficient. However, this is not recommended for highly moisture-sensitive reactions.[3]

FAQ 6: How do I properly set up an anhydrous reaction?

A typical setup involves:

  • Dry glassware: Ensure all glassware is thoroughly dried using one of the methods described above.

  • Inert atmosphere: Assemble the glassware and purge the system with a dry inert gas (nitrogen or argon). This can be done using a Schlenk line or a balloon filled with the inert gas.[6][12]

  • Dry reagents and solvents: Add the dried solvents and reagents to the reaction flask via syringe or cannula under a positive pressure of the inert gas.

  • Maintain inert atmosphere: Keep the reaction under a slight positive pressure of the inert gas throughout the experiment.

Experimental Workflow for Anhydrous Chlorination```dot

G start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble Assemble Glassware Under Inert Gas (N2/Ar) dry_glassware->assemble add_reagents Add Anhydrous Solvent and Reagents via Syringe assemble->add_reagents cool Cool Reaction to Desired Temperature add_reagents->cool add_chlorinating_agent Add Chlorinating Agent Slowly cool->add_chlorinating_agent run_reaction Monitor Reaction (TLC, GC, LC-MS) add_chlorinating_agent->run_reaction workup Quench and Work-up run_reaction->workup end End workup->end

Caption: A decision tree to help select an appropriate solvent drying method.

Protocol 3: Procedure for Karl Fischer Titration to Determine Water Content (Volumetric) [13][14][15]

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, the titration cell is dry, and the reagents (titrant and solvent) are fresh.

  • Standardization: Standardize the Karl Fischer titrant using a certified water standard or a known amount of pure water. This determines the titer (mg of water per mL of titrant).

  • Sample Preparation: Accurately weigh a suitable amount of the sample (solvent or reagent) and inject it into the titration cell. The sample size should be chosen to give a reasonable titration volume.

  • Titration: Start the titration. The instrument will automatically add the titrant until the endpoint is reached (detected by a change in potential).

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the previously determined titer. The result is typically expressed in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

References

Optimizing reaction conditions for synthesizing quinoxaline-2,3-diones.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of quinoxaline-2,3-diones. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common experimental challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses frequent issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and actionable solutions.

Q1: Why is the yield of my quinoxaline-2,3-dione synthesis consistently low?

Low yields can stem from several factors, from reaction parameters to material purity.[1][2]

  • Possible Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient time or energy.[1]

    • Solution: Optimize reaction conditions by increasing the temperature or extending the reaction time.[1][3] For conventional heating methods, refluxing for a minimum of 1.5-2 hours is often necessary.[1] Alternative methods like microwave-assisted synthesis or the use of catalysts (e.g., iodine, cerium ammonium (B1175870) nitrate) can significantly reduce reaction times and improve yields.[2]

  • Possible Cause 2: Impurities in Starting Materials. The purity of o-phenylenediamine (B120857) and oxalic acid (or its derivatives) is critical. Impurities can lead to side reactions, consuming reactants and reducing the yield of the desired product.[1][3]

    • Solution: Utilize high-purity starting materials. If necessary, purify the reactants through recrystallization before use.[1][3]

  • Possible Cause 3: Sub-optimal Synthetic Method. The chosen synthetic route greatly influences the outcome.

    • Solution: Consider alternative, often more efficient methods. Solvent-free grinding of reactants at room temperature and microwave-assisted synthesis have been reported to produce higher yields in shorter times compared to conventional heating.[1][4]

  • Possible Cause 4: Product Loss During Work-up. Quinoxaline-2,3-diones can be lost during filtration, washing, or recrystallization steps, especially if they have some solubility in the washing solvents.[3]

    • Solution: Carefully optimize the work-up and purification procedures. For sparingly soluble products, washing with a suitable solvent like diethyl ether can be effective.[3][5]

Q2: I am observing significant side product formation. What are the likely impurities and how can I prevent them?

The formation of side products is a common challenge, often leading to difficult purification.

  • Possible Cause 1: Benzimidazole (B57391) Derivatives. The most common side product is a benzimidazole derivative, which forms when o-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid) instead of the intended dicarbonyl compound.[1]

    • Solution: Ensure the purity of your oxalic acid or diethyl oxalate. Provide sufficient heating and reaction time to favor the complete cyclization into the desired six-membered quinoxaline (B1680401) ring.[1]

  • Possible Cause 2: Oxidation of o-phenylenediamine. o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities and byproducts.[3]

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Degassing solvents before use is also recommended.[3]

  • Possible Cause 3: Solvent Reactivity. The solvent may not be inert and could be reacting with starting materials or intermediates.[3]

    • Solution: Select a non-reactive solvent. Water, ethanol (B145695), and DMF are commonly used and generally safe choices.[3] Solvent-free methods are an excellent alternative to eliminate this issue entirely.[3][4]

Q3: How can I effectively purify my quinoxaline-2,3-dione product?

Purification can be challenging due to the physicochemical properties of this class of compounds.

  • Challenge 1: Poor Solubility. Quinoxaline-2,3-diones often exhibit poor solubility in many common organic solvents, making purification by standard column chromatography difficult.[3]

    • Solution: Recrystallization. This is the most effective and widely used purification method.[1][3] Successful recrystallization can be achieved from ethanol or by dissolving the crude product in a dilute base (e.g., 5% NaOH) followed by reprecipitation with a dilute acid (e.g., HCl).[3]

  • Challenge 2: Instability on Silica (B1680970) Gel. These compounds can be unstable on silica gel, leading to decomposition during column chromatography.[3]

    • Solution: Avoid silica gel chromatography if possible. If it is unavoidable, consider using deactivated silica or other stationary phases like alumina.[3][5] Washing the crude solid product is a preferable alternative to remove soluble impurities.[3]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic methodology has a significant impact on reaction efficiency. The following table summarizes typical outcomes for different approaches.

Synthetic MethodTypical Reaction TimeTypical YieldKey AdvantagesReference(s)
Conventional Heating 1.5 - 4 hoursModerate to GoodSimple setup, well-established[1][6]
Microwave-Assisted 3 - 5 minutesGood to ExcellentDrastically reduced reaction time, improved yields[2][3]
Solvent-Free Grinding 5 - 10 minutesExcellentEnvironmentally friendly, high atom economy, simple[3][4]

Note: Yields are highly dependent on the specific substrates, scale, and precise reaction conditions.

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: Solvent-Free Grinding Synthesis [3][4]

This environmentally friendly method provides high yields rapidly at room temperature.

  • Reactant Grinding: In a mortar, add o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Melt Formation: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture transforms into a melt.

  • Reaction Completion: Continue to grind the mixture occasionally for 5-10 minutes.

  • Purification: The resulting solid can be crystallized from water or a water/ethanol mixture to yield the pure product.[4]

Protocol 2: Microwave-Assisted Synthesis [2][3]

This protocol offers a significant reduction in reaction time with high efficiency.

  • Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).

  • Water Addition: Add 1 mL of water and mix to form a paste.

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.

  • Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.

  • Crystallization: Allow the solution to stand at room temperature for the product to crystallize.

  • Purification: Filter the solid product, wash with water, and recrystallize. A common method is to dissolve the solid in a 5% NaOH solution and reprecipitate with dilute HCl to obtain colorless crystals.[3]

Protocol 3: Conventional Heating in Acidic Medium [1][6]

This is a classic and widely used method for quinoxaline-2,3-dione synthesis.

  • Prepare Acidic Solution: In a round-bottom flask, heat a solution of oxalic acid dihydrate (0.24 mol, 30 g) in 100 mL of water. To the hot solution, add 4.5 mL of concentrated hydrochloric acid.

  • Add Diamine: Slowly add o-phenylenediamine (0.20 mol, 22 g) to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 20-30 minutes.

  • Precipitation: Cool the reaction mixture by adding ice, which will cause a solid to precipitate.

  • Isolation & Purification: Filter the solid product, wash it thoroughly with water, and purify by recrystallization from ethanol to obtain white crystals.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

G cluster_workflow Reactants 1. Mix Reactants (o-phenylenediamine & oxalic acid) Reaction 2. Reaction (Grinding, Microwave, or Heating) Reactants->Reaction Isolation 3. Product Isolation (Cooling / Precipitation) Reaction->Isolation Purification 4. Purification (Filtration, Washing, & Recrystallization) Isolation->Purification Product 5. Pure Product Purification->Product

Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.

Diagram 2: Troubleshooting Decision Tree

G Start Problem Observed? LowYield Low Yield? Start->LowYield Yes SideProducts Side Products? Start:s->SideProducts:w Yes PurificationIssue Purification Difficulty? Start:s->PurificationIssue:e Yes Sol_Purity Check Purity of Starting Materials LowYield->Sol_Purity Check First Sol_Conditions Optimize Reaction (Time, Temp, Method) LowYield->Sol_Conditions Then SideProducts->Sol_Purity Check First Sol_Inert Use Inert Atmosphere (N2 or Ar) SideProducts->Sol_Inert If Colored Sol_Recrystallize Optimize Recrystallization (Solvent, pH swing) PurificationIssue->Sol_Recrystallize Primary Method Sol_AvoidSilica Avoid Silica Gel Chromatography PurificationIssue->Sol_AvoidSilica If Using Column

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis and Handling of o-Phenylenediamine (OPD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for o-Phenylenediamine (B120857) (OPD) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of OPD during synthesis and subsequent applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my o-phenylenediamine solution turning brown/yellow?

A1: o-Phenylenediamine (OPD) is highly susceptible to oxidation, especially when exposed to air (oxygen), light, and metal ions. The color change you are observing, from colorless or white to yellow, brown, or even black, is a visual indicator of oxidation.[1][2] The primary oxidation product is the colored and highly fluorescent compound 2,3-diaminophenazine (DAP).[3]

Q2: What are the main factors that accelerate the oxidation of o-phenylenediamine?

A2: Several factors can accelerate the oxidation of OPD:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Light: Exposure to light, particularly UV light, can promote oxidation.[4]

  • Metal Ions: Transition metal ions, such as Cu²⁺, can catalyze the oxidation process.[5][6][7]

  • Elevated Temperature: Higher temperatures increase the rate of oxidation.[8]

  • Impurities: The presence of oxidizing impurities in reagents or solvents can initiate or accelerate degradation.

Q3: How should I properly store o-phenylenediamine to minimize oxidation?

A3: To ensure the long-term stability of OPD, it should be stored in a cool (2-8°C), dark environment, away from light and moisture.[4] It is recommended to store OPD in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[9]

Q4: Can I use oxidized o-phenylenediamine in my reaction?

A4: Using oxidized OPD is generally not recommended as it can lead to the formation of colored impurities and byproducts, resulting in lower yields and complicating the purification of your desired product. For sensitive applications, it is best to use freshly purified, colorless OPD.

Q5: What is the role of sodium hydrosulfite (sodium dithionite) in OPD purification?

A5: Sodium hydrosulfite (also known as sodium dithionite) is a reducing agent used to convert the colored oxidized impurities back to the colorless diamine form during purification.[10][11] It is typically added during the recrystallization process to decolorize the solution before crystallization.[10]

Troubleshooting Guides

Problem 1: Rapid Discoloration of Reaction Mixture During Synthesis
  • Symptom: The reaction mixture turns dark brown or red almost immediately after combining the reagents.

  • Potential Cause: Significant oxidation has occurred at the beginning of the reaction. This is often due to the presence of atmospheric oxygen in the reaction vessel, dissolved oxygen in the solvents, or oxidizing impurities in the starting materials.[4]

  • Solution:

    • Ensure an Inert Atmosphere: Thoroughly purge the reaction flask with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Degas Solvents: Use freshly distilled or degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

    • Check Reagent Quality: Ensure that the starting materials are of high purity and have not degraded during storage.

Problem 2: Low Yield in Benzimidazole (B57391) Synthesis from OPD and Aldehydes
  • Symptom: The yield of the desired benzimidazole product is significantly lower than expected.

  • Potential Causes:

    • Oxidation of OPD: If the OPD starting material is oxidized, it will not efficiently react to form the benzimidazole, leading to lower yields and the formation of colored impurities.[12]

    • Side Reactions: Aldehydes can react with OPD to form various side products, such as 1,2-disubstituted benzimidazoles or stable Schiff base intermediates that do not cyclize.[12][13] The choice of solvent can influence the formation of these side products.[12]

    • Suboptimal Reaction Conditions: The reaction temperature, catalyst, or reaction time may not be optimal for the specific substrates being used.[12]

  • Solutions:

    • Use Pure OPD: Start with freshly purified, colorless o-phenylenediamine.

    • Control Stoichiometry: Use a 1:1 molar ratio of OPD to aldehyde to minimize the formation of 1,2-disubstituted products.[12]

    • Optimize Reaction Conditions: Experiment with different solvents, catalysts, and reaction times to find the optimal conditions for your specific reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[12]

    • Run Under Inert Atmosphere: To prevent oxidation of OPD during the reaction, maintain an inert atmosphere.[12]

Troubleshooting Logic for Benzimidazole Synthesis

start Low Yield in Benzimidazole Synthesis check_OPD Is the OPD starting material colorless? start->check_OPD purify_OPD Purify OPD by recrystallization with sodium hydrosulfite. check_OPD->purify_OPD No check_conditions Are reaction conditions optimized? (Inert atmosphere, stoichiometry, solvent) check_OPD->check_conditions Yes purify_OPD->check_conditions optimize Optimize reaction conditions. Monitor by TLC. check_conditions->optimize No side_reactions Are there multiple spots on TLC? check_conditions->side_reactions Yes success Improved Yield optimize->success adjust_stoichiometry Adjust stoichiometry to 1:1 (OPD:aldehyde). side_reactions->adjust_stoichiometry Yes change_solvent Change solvent to favor desired product. side_reactions->change_solvent Yes side_reactions->success No adjust_stoichiometry->success change_solvent->success

Caption: Troubleshooting logic for low yields in benzimidazole synthesis.

Data Presentation

Table 1: Effect of Temperature on the Rate of o-Phenylenediamine Oxidation

Temperature (°C)Reaction Rate Constant (k) (min⁻¹)Notes
370.059Oxidation catalyzed by Cu²⁺ ions. The reaction follows pseudo-first-order kinetics.[14]

Note: The rate of oxidation is highly dependent on the specific reaction conditions, including the presence of catalysts and the concentration of oxidizing agents.

Table 2: Comparison of Antioxidants for Aromatic Amines

Antioxidant TypeGeneral EffectivenessNotes
Aromatic Amines (e.g., Diphenylamine)HighVery effective at scavenging free radicals, but can cause discoloration.
Hindered Phenols Moderate to HighGood antioxidant properties and less prone to causing discoloration compared to aromatic amines.
Phosphites SynergisticOften used as secondary antioxidants in combination with primary antioxidants like hindered phenols to decompose peroxides.
Sodium Hydrosulfite (Dithionite) Reducing AgentPrimarily used during workup and purification to reduce and decolorize oxidized impurities.[10][11]
Sodium Bisulfite Reducing AgentCan also be used as a reducing agent and for the formation of adducts with aldehydes in some synthetic procedures.

Note: The effectiveness of an antioxidant is concentration-dependent and can be influenced by the specific polymer or solvent system in which it is used.

Experimental Protocols

Protocol 1: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation of o-Nitroaniline

This protocol describes the reduction of o-nitroaniline to o-phenylenediamine using a palladium-on-carbon catalyst, which requires a strictly inert atmosphere to prevent oxidation of the product.[4]

Workflow for OPD Synthesis via Catalytic Hydrogenation

A 1. Add o-nitroaniline and 5% Pd/C to a high-pressure reaction kettle. B 2. Purge the kettle with nitrogen, then with hydrogen to remove all oxygen. A->B C 3. Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. B->C D 4. Maintain the reaction for 7-8 hours. C->D E 5. Cool the vessel and carefully vent the hydrogen gas. D->E F 6. Filter the reaction mixture to recover the catalyst. E->F G 7. Add sodium hydrosulfite to the filtrate to prevent oxidation. F->G H 8. Concentrate the solution under reduced pressure. G->H I 9. Cool in an ice-salt bath to induce crystallization. H->I J 10. Collect crystals, wash with ice water, and dry under vacuum. I->J

Caption: Experimental workflow for the synthesis of OPD by catalytic hydrogenation.

Methodology:

  • Vessel Preparation: In a high-pressure reaction kettle, add o-nitroaniline and a 5% palladium-on-carbon catalyst.

  • Inerting: Thoroughly purge the kettle first with nitrogen gas and then with hydrogen gas to ensure the complete removal of oxygen.[4]

  • Reaction: Heat the mixture to 110°C and pressurize with hydrogen gas to 1.0 MPa.

  • Monitoring: Maintain these conditions for 7-8 hours, monitoring the reaction for completion.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filtration: Filter the reaction mixture to remove the palladium-on-carbon catalyst. The filtrate contains the o-phenylenediamine product.

  • Purification:

    • To prevent oxidation during concentration, add a small amount of sodium hydrosulfite (2-3 g) to the filtrate.

    • Concentrate the solution under reduced pressure.

    • Cool the concentrated solution in an ice-salt bath to induce the crystallization of o-phenylenediamine.

    • Collect the crystals by filtration, wash them with a small volume of ice-cold water, and dry them in a vacuum desiccator.

Protocol 2: Purification of Oxidized o-Phenylenediamine by Recrystallization

This protocol is for purifying crude or discolored o-phenylenediamine.[10]

Workflow for OPD Purification by Recrystallization

A 1. Dissolve crude/oxidized OPD in hot water. B 2. Add sodium hydrosulfite to the hot solution to decolorize. A->B C 3. Add a small amount of activated charcoal. B->C D 4. Perform hot filtration by suction to remove charcoal and insoluble impurities. C->D E 5. Cool the filtrate thoroughly in an ice-salt mixture to induce crystallization. D->E F 6. Collect the colorless crystals by suction filtration. E->F G 7. Wash the crystals with a small amount of ice water. F->G H 8. Dry the purified o-phenylenediamine in a vacuum desiccator. G->H OPD o-Phenylenediamine (Colorless) Intermediate Radical Intermediates OPD->Intermediate Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Light, Metal Ions) Oxidizing_Agents->Intermediate Dimerization Dimerization Intermediate->Dimerization DAP 2,3-Diaminophenazine (DAP) (Yellow/Brown) Dimerization->DAP Polymerization Further Oxidation/Polymerization DAP->Polymerization PolyOPD Poly-OPD Products (Dark Brown/Black) Polymerization->PolyOPD

References

Technical Support Center: Scale-Up of 2,3-Dichloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2,3-dichloroquinoxaline synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the chlorination of quinoxaline-2,3-dione or its tautomer, 2,3-dihydroxyquinoxaline (B1670375).[1] This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a combination of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1] The starting quinoxaline-2,3-dione can be synthesized by the condensation of o-phenylenediamine (B120857) with oxalic acid.[2]

Q2: My reaction yield is consistently low when scaling up. What are the likely causes?

Low yields during scale-up can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

  • Moisture: Chlorinating agents like POCl₃ and PCl₅ are highly sensitive to moisture, which can lead to their decomposition and the formation of byproducts.[1][4] It is critical to use thoroughly dried glassware and anhydrous reagents.[1]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the chlorinating agent to the quinoxaline-2,3-dione can limit the yield.[5]

  • Inefficient Mixing: In larger reaction vessels, inefficient mixing can lead to localized temperature and concentration gradients, resulting in an incomplete reaction and byproduct formation.[4]

  • Loss During Work-up: Significant product loss can occur during quenching, filtration, and purification steps. Optimize these procedures to maximize product recovery.[5]

Q3: I am observing significant impurity formation in my scaled-up reaction. How can I minimize this?

Impurity formation is a common challenge in scaling up this synthesis. Key causes and solutions include:

  • Purity of Starting Materials: Impurities in the initial o-phenylenediamine or oxalic acid can carry through and interfere with the reaction.[6] Using high-purity starting materials is essential.

  • Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures. For instance, at high temperatures, oxalic acid can decompose.[6] Careful control of the reaction temperature is vital.

  • Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[6]

  • Incomplete Chlorination: If the reaction is not complete, you may have residual starting material or mono-chlorinated intermediates.

  • Hydrolysis of Product: During work-up, if the quenching is not performed carefully, the this compound can hydrolyze back to the starting dione.

Q4: Are there greener or more efficient alternatives to traditional heating methods for this synthesis?

Yes, several greener and more efficient methods have been developed:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[7] For instance, a solvent-free mixture of o-phenylenediamine and oxalic acid dihydrate can be irradiated in a microwave to produce quinoxaline-2,3-dione.[6]

  • Hydrothermal Synthesis (HTS): This method uses high-temperature water as the solvent, avoiding the need for organic solvents, strong acids, or toxic catalysts. HTS can produce high yields in very short reaction times.[8][9]

  • Solvent-Free Reactions: Grinding the reactants together at room temperature can also be an effective and environmentally friendly method.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Question: My reaction to convert quinoxaline-2,3-dione to this compound resulted in a very low yield on a larger scale. What are the potential causes and solutions?

Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried immediately before use. Use anhydrous grade chlorinating agents and solvents. Handle hygroscopic reagents like PCl₅ under an inert atmosphere.[1]
Inefficient Mixing On a larger scale, magnetic stirring may be insufficient. Use an overhead mechanical stirrer to ensure homogenous mixing and prevent localized hot spots.[4]
Suboptimal Temperature The reaction temperature is critical. For POCl₃, refluxing at around 100-105°C is common.[2][10] Lower temperatures can lead to incomplete reactions, while excessively high temperatures may cause degradation.
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux time.
Loss During Work-up The quenching of excess POCl₃ with ice water is highly exothermic. Perform this step slowly and with efficient cooling to prevent product decomposition. Ensure thorough extraction of the product from the aqueous layer.
Problem 2: Exothermic Reaction is Difficult to Control During Scale-Up

Question: The reaction with POCl₃ becomes highly exothermic and difficult to control at a larger scale. How can I manage this?

Potential Cause Troubleshooting Steps
Rapid Reagent Addition Add the chlorinating agent (e.g., POCl₃) portion-wise or via a dropping funnel to the quinoxaline-2,3-dione slurry. This allows for better control of the heat generated.[4]
Poor Heat Dissipation Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[7] Use a jacketed reactor with a circulating cooling system to maintain the desired temperature. An ice bath can be used for smaller scale-ups.[4]
Insufficient Cooling Capacity Ensure your cooling system is adequate for the scale of the reaction. For highly exothermic steps, pre-cool the reaction vessel before adding reagents.
Concentrated Reaction Mixture Running the reaction at a lower concentration by using a suitable inert solvent can help to moderate the exotherm.
Problem 3: Product Purity Issues and Byproduct Formation

Question: The isolated this compound is impure. How can I improve its purity on a large scale?

Potential Cause Troubleshooting Steps
Incomplete Conversion As mentioned, ensure the reaction goes to completion by monitoring with TLC.
Formation of Benzimidazole Derivatives This can occur if the 1,2-dicarbonyl compound used to synthesize the quinoxaline-2,3-dione precursor contains aldehyde impurities. Ensure the purity of your starting materials.[3]
Formation of Dihydroquinoxaline If the final oxidation step is incomplete during the synthesis of the quinoxaline (B1680401) precursor, a dihydroquinoxaline intermediate may form. Stirring the reaction mixture open to the air can facilitate oxidation.[3]
Residual Chlorinating Agent After filtration, wash the crude product thoroughly with cold water to remove any remaining POCl₃ or other water-soluble impurities.[11]
Purification Method For large-scale purification, recrystallization is often more practical than column chromatography. Suitable solvents include ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[11]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound using different methods.

Starting MaterialChlorinating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Quinoxaline-2,3(1H,4H)-dionePOCl₃None (POCl₃ as solvent)100392[1]
2,3-DihydroxyquinoxalineSOCl₂ / DMF (catalytic)1-chlorobutane79-100 (Reflux)198[1]
1,2,3,4-Tetrahydroquinoxaline-2,3-dionePCl₅None1602Not Specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (20 ml)

  • Crushed ice

  • Deionized water

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add quinoxaline-2,3(1H,4H)-dione.

  • Carefully add phosphorus oxychloride to the flask with stirring.

  • Heat the mixture to reflux at 100°C for 3 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will generate HCl gas.

  • The product will precipitate as an off-white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.[1]

Protocol 2: Synthesis of this compound using Thionyl Chloride and DMF

Materials:

  • 2,3-Dihydroxyquinoxaline (2.0 g, 12.3 mmol)

  • Thionyl chloride (2.92 g, 24.6 mmol)

  • N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mg)

  • 1-Chlorobutane (20 mL)

  • Ethyl ether

Procedure:

  • In a round-bottom flask, prepare a slurry of 2,3-dihydroxyquinoxaline and thionyl chloride in 1-chlorobutane.

  • Add a catalytic amount of DMF dropwise to the slurry.

  • Heat the mixture to reflux (79-100°C) for 1 hour.[1]

  • After completion, cool the mixture to ambient temperature.

  • The product will crystallize as needles.

  • Filter the crystalline product, wash with ethyl ether, and dry.[1]

Visualizations

Scale_Up_Workflow Workflow for Scaling Up this compound Synthesis cluster_prep Preparation cluster_reaction Reaction Scale-Up cluster_workup Work-up and Purification start Start: Lab-Scale Protocol dry_glassware Oven-Dry All Glassware start->dry_glassware anhydrous_reagents Use Anhydrous Reagents dry_glassware->anhydrous_reagents purity_check Check Purity of Starting Dione anhydrous_reagents->purity_check setup_reactor Set up Jacketed Reactor with Overhead Stirrer purity_check->setup_reactor charge_reagents Charge Quinoxaline-2,3-dione setup_reactor->charge_reagents slow_addition Slowly Add POCl3 via Addition Funnel charge_reagents->slow_addition control_temp Control Temperature with Cooling Jacket slow_addition->control_temp reflux Reflux and Monitor by TLC control_temp->reflux cool_reaction Cool Reaction Mixture reflux->cool_reaction quench Slowly Quench into Ice Water cool_reaction->quench filtration Filter Precipitated Product quench->filtration wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Suitable Solvent dry->purify end Final Product: this compound purify->end

Caption: A logical workflow for the scaled-up synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is Reaction Complete (TLC)? start->check_completion check_moisture Were Anhydrous Conditions Maintained? check_completion->check_moisture Yes solution_time Increase Reaction Time check_completion->solution_time No check_mixing Was Mixing Efficient? check_moisture->check_mixing Yes solution_moisture Ensure Dry Glassware/Reagents check_moisture->solution_moisture No check_temp Was Temperature Optimal? check_mixing->check_temp Yes solution_mixing Use Overhead Stirrer check_mixing->solution_mixing No solution_temp Optimize Temperature Control check_temp->solution_temp No

Caption: A troubleshooting decision tree for addressing low yield in the reaction.

References

How to control single vs. double substitution on 2,3-dichloroquinoxaline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling single versus double nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (DCQX).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing whether a single or double substitution occurs on this compound?

A1: The outcome of the reaction is primarily controlled by a combination of factors:

  • Stoichiometry of the Nucleophile: Using one equivalent of the nucleophile relative to this compound is the most straightforward method to favor monosubstitution.[1] An excess of the nucleophile will drive the reaction towards disubstitution.

  • Reaction Temperature: Lower temperatures, often room temperature, generally favor the formation of the monosubstituted product.[1] Higher temperatures or the use of microwave irradiation can promote the second substitution.[2]

  • Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile play a significant role. Less reactive nucleophiles or those with significant steric hindrance are more likely to yield monosubstituted products.

  • Solvent and Base: The choice of solvent and base can influence the reaction rate and selectivity. Common solvents include ethanol, DMF, and THF, while bases like K₂CO₃ or Et₃N are often used to neutralize the HCl generated during the reaction.[1]

  • Catalysts: In some cases, a Lewis acid catalyst such as aluminum chloride (AlCl₃) can be used to promote the reaction, particularly with less reactive nucleophiles like certain phenols and indoles.[2][3][4]

Q2: How can I synthesize an asymmetrically substituted 2,3-disubstituted quinoxaline (B1680401)?

A2: The synthesis of asymmetrically substituted quinoxalines is achieved through a stepwise approach.[1] First, react this compound with one equivalent of the first nucleophile under controlled conditions to favor monosubstitution.[1] The resulting 2-substituted-3-chloroquinoxaline intermediate is then isolated and purified.[1] Subsequently, this intermediate is reacted with the second, different nucleophile to yield the asymmetrically disubstituted product.[1]

Q3: Why is my reaction yielding a mixture of mono- and di-substituted products?

A3: A mixture of products is a common outcome and can be attributed to several factors. See the Troubleshooting Guide below for specific solutions. In general, the first substitution activates the second position to a degree, and if the reaction conditions are not carefully controlled, the reaction can proceed to the disubstituted product. The monosubstituted product itself is a substrate for the second substitution.

Q4: Are there any alternatives to nucleophilic substitution on this compound for synthesizing 2,3-disubstituted quinoxalines?

A4: Yes, a classical and widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1] This method is particularly reliable for the synthesis of symmetrically substituted quinoxalines.[1] However, for accessing a broader and more diverse range of derivatives, including asymmetrically substituted ones, the nucleophilic substitution on this compound offers greater flexibility.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of monosubstituted product; significant amount of starting material remains. 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Nucleophile is not sufficiently reactive. 4. Inadequate base.1. Gradually increase the reaction temperature. 2. Monitor the reaction by TLC and increase the reaction time. 3. Consider using a stronger base or a more activating solvent. For certain nucleophiles, the addition of a Lewis acid like AlCl₃ may be necessary.[2][3][4] 4. Ensure at least one equivalent of base is used to neutralize the generated HCl.
Formation of a significant amount of the disubstituted product when monosubstitution is desired. 1. Reaction temperature is too high. 2. More than one equivalent of the nucleophile was used. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).[1] 2. Carefully control the stoichiometry, using exactly one equivalent of the nucleophile. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
No reaction or very slow reaction. 1. Nucleophile is too weak. 2. Deactivated aromatic nucleophile. 3. Steric hindrance.1. Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols/phenols).[5] 2. For electron-poor anilines or phenols, consider using a Lewis acid catalyst like AlCl₃.[2][3][4] 3. Increase the reaction temperature or use microwave irradiation.
Difficulty in separating mono- and di-substituted products. The polarity of the two products is very similar.Optimize the reaction conditions to favor the formation of one product. If separation is unavoidable, try different solvent systems for column chromatography or consider recrystallization.

Experimental Protocols

Protocol 1: Selective Synthesis of a Monosubstituted 2-Amino-3-chloroquinoxaline

This protocol describes the reaction of this compound with one equivalent of an amine at a controlled temperature to favor monosubstitution.[1]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0 eq)

    • Solvent (e.g., Ethanol, THF)

    • Base (e.g., Triethylamine, 1.1 eq)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base to the solution.

    • Slowly add the amine (dissolved in a small amount of the solvent if it is a solid) to the reaction mixture at room temperature while stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-3-chloroquinoxaline.

Protocol 2: Synthesis of a Symmetrically Disubstituted 2,3-Bis(alkylthio)quinoxaline

This protocol details the reaction of this compound with two equivalents of an alkyl thiol to yield the disubstituted product.[1]

  • Materials:

    • This compound (1.0 eq)

    • Alkyl thiol (2.0 eq)

    • Base (e.g., K₂CO₃, 2.2 eq)

    • Solvent (e.g., DMF, Ethanol)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base, followed by the dropwise addition of the alkyl thiol.[1]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[1]

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent.[1]

    • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of mono- and di-substituted quinoxaline derivatives with different nucleophiles.

Table 1: Monosubstitution of this compound

NucleophileBaseSolventTemperatureTime (h)Yield (%)
AnilineEt₃NEthanolReflux485
4-MethoxyanilineK₂CO₃DMF80 °C692
PiperidineEt₃NTHFRoom Temp1278
PhenolK₂CO₃AcetonitrileReflux875
ThiophenolEt₃NEthanolRoom Temp295

Table 2: Disubstitution of this compound

NucleophileBaseSolventTemperatureTime (h)Yield (%)
Aniline (excess)Et₃NDMF120 °C1288
Morpholine (excess)K₂CO₃DMF100 °C695
Phenol (excess)K₂CO₃DMF150 °C2470
Thiophenol (excess)Et₃NEthanolReflux498
Sodium Methoxide (excess)N/AMethanolReflux396

Visual Guides

G DCQX This compound MonoSub 2-Nu-3-chloroquinoxaline DCQX->MonoSub 1 eq. Nu-H Low Temp. DiSub 2,3-Di-Nu-quinoxaline DCQX->DiSub >2 eq. Nu-H High Temp. MonoSub->DiSub 1 eq. Nu-H High Temp.

Caption: General reaction pathway for single vs. double substitution.

G cluster_0 Troubleshooting Workflow Start Reaction yields a mixture of mono- and di-substituted products Q1 Was the stoichiometry of the nucleophile exactly 1.0 equivalent? Start->Q1 Sol1 Adjust stoichiometry to exactly 1.0 equivalent. Q1->Sol1 No Q2 Was the reaction performed at low temperature (e.g., RT)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Lower the reaction temperature. Q2->Sol2 No Q3 Was the reaction time carefully monitored? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Monitor reaction by TLC and quench when mono-product is optimal. Q3->Sol3 No End Optimized for Monosubstitution Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: Troubleshooting logic for achieving selective monosubstitution.

References

Validation & Comparative

Comparative Reactivity of 2,3-Dichloroquinoxaline: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of haloquinoxalines is paramount for the efficient synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the reactivity of 2,3-dichloroquinoxaline (DCQX) against other haloquinoxalines, supported by experimental data and detailed protocols.

This compound stands out as a highly versatile building block in organic synthesis due to the pronounced electrophilicity of the C2 and C3 positions, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This high reactivity allows for the introduction of a wide array of functional groups, enabling the creation of diverse libraries of quinoxaline (B1680401) derivatives.

The Reactivity Landscape of Haloquinoxalines

The reactivity of haloquinoxalines in SNAr reactions is dictated by the position and number of halogen substituents. The pyrazine (B50134) ring, being electron-deficient, activates attached halogens towards nucleophilic attack. In this compound, the two chlorine atoms are significantly more reactive than a single chlorine at the 2-position (as in 2-chloroquinoxaline) or a chlorine on the benzene (B151609) ring (as in 6-chloroquinoxaline).

This enhanced reactivity is attributed to the cumulative electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring and the adjacent chlorine atom, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Quantitative Reactivity Comparison

While precise kinetic data for a wide range of comparative reactions is not always available in a single study, a compilation of data from various sources allows for a clear reactivity trend. The following table summarizes typical yields for the reaction of different haloquinoxalines with common nucleophiles under comparable conditions, illustrating the superior reactivity of this compound.

HaloquinoxalineNucleophileReaction ConditionsProduct(s)Yield (%)
This compound Piperidine (2.2 equiv.)Ethanol, reflux, 4h2,3-Dipiperidinylquinoxaline~90%
2-Chloroquinoxaline (B48734)Piperidine (excess)DMSO, 100°C, 24h2-Piperidinylquinoxaline~85%[1]
6-ChloroquinoxalinePiperidineHigh temperature, pressure6-PiperidinylquinoxalineLow to moderate
This compound Sodium Methoxide (2.2 equiv.)Methanol, reflux, 3h2,3-Dimethoxyquinoxaline>95%
2-ChloroquinoxalineSodium MethoxideMethanol, reflux, extended time2-MethoxyquinoxalineModerate
6-ChloroquinoxalineSodium MethoxideHarsh conditions (e.g., Cu catalysis)6-MethoxyquinoxalineVariable
This compound Aniline (B41778) (2.2 equiv.)DMF, 120°C, 6h2,3-Dianilinoquinoxaline~85%
2-ChloroquinoxalineAnilineHigher temperature, longer reaction2-AnilinoquinoxalineModerate
6-ChloroquinoxalineAnilineBuchwald-Hartwig conditions required6-AnilinoquinoxalineGood (with catalyst)

Note: The yields are approximate and can vary based on specific reaction conditions. However, the trend clearly indicates the higher reactivity of the chlorine atoms at the 2 and 3 positions of this compound.

Experimental Protocols

To provide a framework for comparative studies, the following detailed experimental protocols are provided.

Protocol 1: Competitive Reaction of this compound and 2-Chloroquinoxaline with a Nucleophile

This protocol allows for the direct comparison of the reactivity of this compound and 2-chloroquinoxaline towards a nucleophile in a single experiment.

Materials:

  • This compound (1.0 mmol)

  • 2-Chloroquinoxaline (1.0 mmol)

  • Nucleophile (e.g., Piperidine, 1.0 mmol)

  • Internal Standard (e.g., Dodecane)

  • Solvent (e.g., Anhydrous Acetonitrile, 20 mL)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To the reaction vessel, add this compound, 2-chloroquinoxaline, and the internal standard.

  • Add the solvent and stir the mixture to ensure complete dissolution.

  • Heat the solution to the desired reaction temperature (e.g., 80°C).

  • At time zero, add the nucleophile to the reaction mixture.

  • Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Quench each aliquot immediately by adding it to a vial containing a quenching agent (e.g., dilute HCl for an amine nucleophile).

  • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the reactants and products over time.

  • Plot the concentration of reactants versus time to determine the initial reaction rates and calculate the relative rate constant.

Protocol 2: Synthesis of 2,3-Bis(thiophenyl)quinoxaline

This protocol details the straightforward synthesis of a disubstituted quinoxaline from this compound, a reaction that is significantly more challenging with other monochloroquinoxalines.

Materials:

  • This compound (1.0 g, 5.0 mmol)

  • Thiophenol (1.1 g, 10.0 mmol)

  • Potassium Carbonate (2.07 g, 15.0 mmol)

  • N,N-Dimethylformamide (DMF, 20 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add potassium carbonate to the solution.

  • Add thiophenol dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 2,3-bis(thiophenyl)quinoxaline.

Signaling Pathways and Drug Development

The high reactivity of this compound is a key advantage in the synthesis of quinoxaline-based kinase inhibitors, which are a significant class of anti-cancer agents.[2] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Quinoxaline derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[3][4][5] The ability to readily introduce diverse substituents at the 2 and 3-positions of the quinoxaline core, facilitated by the high reactivity of DCQX, is crucial for tuning the potency and selectivity of these inhibitors. Structure-activity relationship (SAR) studies have shown that modifications at these positions directly influence the binding affinity of the molecule to the ATP-binding pocket of the target kinase.[3][4]

For instance, the synthesis of potent EGFR inhibitors often involves the introduction of an aniline or a substituted aniline group at the 2-position and another functional group at the 3-position. The facile synthesis of such disubstituted quinoxalines from DCQX allows for rapid exploration of the chemical space around the quinoxaline scaffold to optimize inhibitor activity.

Below is a diagram illustrating the general workflow for the synthesis of a quinoxaline-based kinase inhibitor starting from this compound and its subsequent role in blocking a signaling pathway.

G cluster_synthesis Synthetic Pathway cluster_pathway Signaling Pathway Inhibition This compound This compound Mono-substituted_Intermediate Mono-substituted_Intermediate This compound->Mono-substituted_Intermediate SNAr Nucleophile_1 Nucleophile_1 Nucleophile_1->Mono-substituted_Intermediate Disubstituted_Quinoxaline_Inhibitor Disubstituted_Quinoxaline_Inhibitor Mono-substituted_Intermediate->Disubstituted_Quinoxaline_Inhibitor SNAr Nucleophile_2 Nucleophile_2 Nucleophile_2->Disubstituted_Quinoxaline_Inhibitor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Disubstituted_Quinoxaline_Inhibitor->Receptor_Tyrosine_Kinase Binds to ATP pocket Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Inhibition->Receptor_Tyrosine_Kinase

Caption: Synthesis of a quinoxaline kinase inhibitor and its mechanism of action.

The following diagram illustrates the experimental workflow for a competitive reactivity study.

G cluster_reaction Reaction Setup cluster_analysis Analysis Reactants Haloquinoxalines (DCQX & 2-CQ) + Nucleophile Reaction_Mixture Solvent, Temp, Stirring Reactants->Reaction_Mixture Aliquots Aliquots Reaction_Mixture->Aliquots Sampling over time Quenching Quenching Aliquots->Quenching HPLC_Analysis HPLC_Analysis Quenching->HPLC_Analysis Data_Processing Data_Processing HPLC_Analysis->Data_Processing Concentration vs. Time Relative_Reactivity Relative_Reactivity Data_Processing->Relative_Reactivity Determine Relative Reactivity

Caption: Workflow for comparative kinetic analysis of haloquinoxalines.

References

A Comparative Guide to the NMR Spectral Data of 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dichloroquinoxaline against structurally related alternatives. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clear data visualization to support identification and characterization efforts.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound and selected alternative quinoxaline (B1680401) derivatives. These alternatives—unsubstituted quinoxaline, 2,3-dimethylquinoxaline, and 2,3-dihydroxyquinoxaline—were chosen to illustrate the electronic effects of different substituents at the 2 and 3 positions on the NMR spectra.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃8.08 (dd, J=6.6, 3.4 Hz, 2H), 7.85 (dd, J=6.6, 3.4 Hz, 2H)
DMSO-d₆8.15 (dd, J=6.6, 3.4 Hz, 2H), 7.97 (dd, J=6.6, 3.4 Hz, 2H)
QuinoxalineCDCl₃8.83 (s, 2H), 8.13 (dd, J=6.4, 3.4 Hz, 2H), 7.78 (dd, J=6.4, 3.4 Hz, 2H)
2,3-DimethylquinoxalineCDCl₃7.97 (dd, J=6.5, 3.3 Hz, 2H), 7.63 (dd, J=6.5, 3.3 Hz, 2H), 2.75 (s, 6H)
2,3-DihydroxyquinoxalineDMSO-d₆11.8 (br s, 2H), 7.28-7.22 (m, 2H), 7.18-7.12 (m, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃145.2, 140.9, 131.0, 129.5
DMSO-d₆144.8, 140.4, 130.8, 129.2
QuinoxalineCDCl₃145.2, 143.2, 129.8, 129.4
2,3-DimethylquinoxalineCDCl₃152.9, 140.8, 129.1, 128.7, 23.2
2,3-DihydroxyquinoxalineDMSO-d₆154.8, 131.5, 123.6, 115.4

Experimental Protocols

The following is a generalized methodology for the acquisition of NMR spectra for quinoxaline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

  • The data presented were acquired on NMR spectrometers operating at frequencies ranging from 90 MHz to 400 MHz for ¹H NMR.

  • Before data acquisition, the instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Visualization of Structure-Spectra Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its distinct NMR signals.

G This compound: Structure to NMR Signal Correlation cluster_structure Chemical Structure cluster_signals NMR Signals structure H_signals ¹H NMR Protons H-5/H-8 Protons H-6/H-7 structure->H_signals:f1 ~8.1 ppm (DMSO-d6) ~8.08 ppm (CDCl3) structure->H_signals:f2 ~7.97 ppm (DMSO-d6) ~7.85 ppm (CDCl3) C_signals ¹³C NMR Carbons C-2/C-3 Carbons C-4a/C-8a Carbons C-6/C-7 Carbons C-5/C-8 structure->C_signals:f1 ~144.8 ppm (DMSO-d6) ~145.2 ppm (CDCl3) structure->C_signals:f2 ~140.4 ppm (DMSO-d6) ~140.9 ppm (CDCl3) structure->C_signals:f3 ~130.8 ppm (DMSO-d6) ~131.0 ppm (CDCl3) structure->C_signals:f4 ~129.2 ppm (DMSO-d6) ~129.5 ppm (CDCl3)

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

A Comparative Guide to the Biological Activity of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401), a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted quinoxalines, supported by experimental data and detailed methodologies.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation: Anticancer Activity of Substituted Quinoxalines

The following table summarizes the in vitro anticancer activity (IC50 in µM) of representative quinoxaline derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative 1 (2,3-difuranyl-6-amino)A549 (Lung)<1DoxorubicinNot specified
AsPC-1 (Pancreatic)<1
HT-29 (Colon)<1
MDA-MB-231 (Breast)<1
PC-3 (Prostate)<1
SK-OV-3 (Ovarian)<1
U-2-OS (Bone)<1
Quinoxaline Derivative 2 (2,3-diphenyl-6-amino)A549 (Lung)>10DoxorubicinNot specified
AsPC-1 (Pancreatic)>10
HT-29 (Colon)>10
MDA-MB-231 (Breast)>10
PC-3 (Prostate)>10
SK-OV-3 (Ovarian)>10
U-2-OS (Bone)>10
Quinoxaline Derivative 3 (Compound IV)PC-3 (Prostate)2.11[1][2]Not specified
Quinoxaline Derivative 4 (Compound 11)MCF-7 (Breast)9[3]DoxorubicinNot specified
HCT116 (Colon)2.5[3]
Quinoxaline Derivative 5 (Compound 4m)A549 (Lung)9.32 ± 1.56[4]5-Fluorouracil4.89 ± 0.20[4]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of quinoxaline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[5]

  • Compound Treatment: The cells are treated with serial dilutions of the quinoxaline derivatives (typically dissolved in DMSO) and incubated for 48-72 hours.[3][5]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[5]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathway and Structure-Activity Relationship (SAR)

Many anticancer quinoxaline derivatives function by inhibiting key signaling pathways involved in cell growth and survival.[6] The PI3K/Akt/mTOR pathway is a significant target.[7] Structure-activity relationship studies reveal that the nature and position of substituents on the quinoxaline ring are critical for their antiproliferative efficacy.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibition Quinoxaline Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Quinoxaline Scaffold Quinoxaline Scaffold Chemical Modification Chemical Modification (Substitution at C2, C3, etc.) Quinoxaline Scaffold->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives In vitro assays In vitro assays (e.g., MTT) Library of Derivatives->In vitro assays Data Analysis Data Analysis (IC50 determination) In vitro assays->Data Analysis Identify Key Moieties Identify Key Moieties Data Analysis->Identify Key Moieties Lead Optimization Lead Optimization Identify Key Moieties->Lead Optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

Antimicrobial Activity

Substituted quinoxalines have shown promising activity against a variety of bacterial and fungal strains. Their efficacy is often attributed to mechanisms such as the inhibition of DNA gyrase or the generation of reactive oxygen species.

Data Presentation: Antimicrobial Activity of Substituted Quinoxalines

The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for selected quinoxaline derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline Derivative A (Compound 2d)Escherichia coli8[8]Candida albicans>256[8]Gentamycin4[8]
Bacillus subtilis16[8]Aspergillus flavus>256[8]2[8]
Quinoxaline Derivative B (Compound 3c)Escherichia coli8[8]Candida albicans>256[8]Gentamycin4[8]
Bacillus subtilis16[8]Aspergillus flavus>256[8]2[8]
Quinoxaline Derivative C (Pentacyclic compound 10)Escherichia coli64[8]Candida albicans16[8]Amphotericin B2[8]
Bacillus subtilis32[8]Aspergillus flavus16[8]2[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to assess the antimicrobial potency of quinoxaline derivatives.[8]

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.

  • Serial Dilution: The quinoxaline compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Workflow Start Start Prepare serial dilutions of quinoxaline derivative in 96-well plate Prepare serial dilutions of quinoxaline derivative in 96-well plate Start->Prepare serial dilutions of quinoxaline derivative in 96-well plate Add standardized microbial inoculum to each well Add standardized microbial inoculum to each well Prepare serial dilutions of quinoxaline derivative in 96-well plate->Add standardized microbial inoculum to each well Incubate plate at appropriate temperature and duration Incubate plate at appropriate temperature and duration Add standardized microbial inoculum to each well->Incubate plate at appropriate temperature and duration Visually inspect for microbial growth Visually inspect for microbial growth Incubate plate at appropriate temperature and duration->Visually inspect for microbial growth Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually inspect for microbial growth->Determine the lowest concentration with no visible growth (MIC) End End Determine the lowest concentration with no visible growth (MIC)->End

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity

Certain quinoxaline derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of a Quinoxaline Derivative

The anti-inflammatory effect of a 3-hydrazinoquinoxaline-2-thiol (B1673409) derivative was evaluated in a carrageenan-induced paw edema model in rats.

Treatment GroupPaw Edema Inhibition (%) at 4h
Quinoxaline Derivative (0.2% w/w gel) Significant reduction (p<0.05)
Diclofenac (1% w/w gel) Significant reduction (p<0.05)
Plain HPMC gel No significant reduction

Note: The study showed no significant difference between the quinoxaline-treated group and the diclofenac-treated group.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[10][11]

  • Animal Grouping: Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., a topical gel of the quinoxaline derivative) is administered to the hind paw of the rats in the treatment group.[9] A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[9]

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.[9][11]

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.[11]

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing with the control group.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 2,3-Dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as a powerful tool in this endeavor, providing invaluable insights into the structure-activity relationships of novel compounds. This guide offers a comparative analysis of 2,3-dichloroquinoxaline derivatives, a class of compounds recognized for their broad pharmacological potential, with a focus on their solid-state structures as determined by single-crystal X-ray diffraction.

Quinoxaline (B1680401) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatile precursor, this compound (DCQX), provides a synthetically accessible route to a wide array of derivatives through nucleophilic aromatic substitution reactions at the 2 and 3 positions.[3][4] The resulting structural modifications profoundly influence the compounds' physicochemical properties and biological targets.

This guide presents a compilation of crystallographic data for a selection of this compound derivatives, offering a quantitative basis for comparison. Detailed experimental protocols for synthesis and crystallographic analysis are also provided to ensure reproducibility and facilitate further research.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several this compound derivatives, showcasing the impact of different substituents on their crystal packing and molecular geometry.

Derivative NameCompound IDCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
This compoundDCQXMonoclinicP2₁/n3.84515.0117.20298.48411.32[3]
2-amino-3-chloroquinoxaline---------[3]
2-(N-methylpiperazino)-3-chloroquinoxaline4--------[3]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline5NO2TAAPPMonoclinicP2₁/c12.20098.354413.9179104.980--[5]
6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline-MonoclinicP2₁/c-----4[6][7]

Note: This table is a representative sample based on available literature. Further research may reveal additional crystallographic data for other derivatives.

Experimental Protocols

The methodologies outlined below are crucial for the reproducibility and validation of the crystallographic findings.

General Synthesis of this compound Derivatives

The synthesis of 2,3-disubstituted quinoxalines is often achieved through the functionalization of this compound (DCQX) with a variety of nucleophiles.[8] A common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound to form the quinoxaline scaffold, followed by chlorination.[2] Subsequent nucleophilic aromatic substitution reactions with amines, thiols, or other nucleophiles yield the desired derivatives.[3][8] For instance, the reaction of DCQX with N-methylpiperazine under mild conditions can yield the corresponding mono-substituted product.[3] Similarly, reactions with various sulfur and/or nitrogen nucleophiles can lead to a diverse range of symmetrically and asymmetrically 2,3-disubstituted quinoxalines.[8]

Single-Crystal X-ray Diffraction Analysis

The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery.[2] The general workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: Suitable single crystals of the synthesized compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2][9]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates and molecular geometry.

Visualizing the Workflow

To better illustrate the processes involved in the analysis of this compound derivatives, the following diagrams outline the general experimental workflow and the logical steps in crystallographic analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis A Starting Materials (e.g., o-phenylenediamine, oxalic acid) B Cyclocondensation A->B C Quinoxaline-2,3-dione B->C D Chlorination (e.g., POCl₃) C->D E This compound (DCQX) D->E F Nucleophilic Substitution (with R-NH₂, R-SH, etc.) E->F G Target Derivative F->G H Purification & Crystallization G->H I Single-Crystal X-ray Diffraction H->I J Structure Solution & Refinement I->J K Data Analysis & Comparison J->K

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

G A Obtain Suitable Single Crystal B Mount Crystal on Diffractometer A->B C X-ray Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Analysis of Crystal Structure F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.[2]

References

A Comparative Guide to Catalytic and Non-Catalytic Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-heteroatom bonds on aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Nucleophilic Aromatic Substitution (SNA) represents a powerful class of reactions for achieving this transformation. Historically, these reactions have been performed without catalysts, relying on the intrinsic reactivity of activated aromatic systems. However, the advent of catalytic methods has significantly expanded the scope and utility of SNA.

This guide provides an objective comparison of catalytic and non-catalytic nucleophilic aromatic substitution, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: Catalytic vs. Non-Catalytic SNA

FeatureCatalytic Nucleophilic Aromatic SubstitutionNon-Catalytic Nucleophilic Aromatic Substitution (SNAr)
Mechanism Involves a catalyst (e.g., palladium, copper, ruthenium) that undergoes oxidative addition, ligand exchange, and reductive elimination.Proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[1]
Substrate Scope Broad substrate scope, including unactivated and electron-rich aryl halides.Generally requires electron-deficient aromatic rings with strongly electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[1]
Reaction Conditions Often milder conditions, with some reactions proceeding at room temperature.Can require harsh conditions, including high temperatures and strong bases.
Regioselectivity Typically high, governed by the site of the leaving group and catalyst control.High, with substitution occurring at the position of the leaving group.
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups that may poison the catalyst.Can be limited by the harsh reaction conditions.
Cost & Complexity Higher cost due to the need for catalysts and specialized ligands; can be more complex to set up and optimize.Lower cost and simpler experimental setup.
Key Advantage Ability to functionalize a wider range of aromatic systems under milder conditions.Simplicity, cost-effectiveness, and no need for catalyst removal from the final product.

Data Presentation: A Quantitative Comparison

The choice between catalytic and non-catalytic SNA often depends on the specific substrate and desired outcome. The following tables provide a quantitative comparison of the two methods for the amination of various aryl halides.

Table 1: Amination of 4-Chlorotoluene (B122035)

MethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Catalytic (Buchwald-Hartwig)Pd(dba)₂ / XPhos, NaOtBuToluene (B28343)Reflux694[2]
Non-Catalytic (SNAr)No catalyst, strong baseN/AHighLongNo ReactionN/A

As 4-chlorotoluene is not an activated substrate, the non-catalytic SNAr reaction is not feasible under typical conditions.

Table 2: Amination of 2,4-Dichloropyrimidine with Dibutylamine

MethodCatalyst/BaseSolventTemp (°C)Time (h)Product Ratio (C4:C2)Total Yield (%)
Catalytic (Buchwald-Hartwig)Pd(OAc)₂ / Ligand, BaseToluene252>99:195
Non-Catalytic (SNAr)K₂CO₃Acetonitrile802485:1580

Data adapted from a comparative study, highlighting the superior regioselectivity of the catalytic method.

Table 3: Amination of Fluoroarenes with Morpholine (B109124)

SubstrateMethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
4-FluoronitrobenzeneNon-Catalytic (SNAr)K₂CO₃DMF100295
FluorobenzeneCatalytic (Ru-catalyzed)[Ru(benzene)Cl₂]₂ / AgOTf / P(p-FC₆H₄)₃, BaseToluene1302479

This table illustrates the necessity of a catalyst for the amination of an unactivated aryl fluoride.

Signaling Pathways and Experimental Workflows

Visualizing the mechanistic pathways and experimental setups can provide a clearer understanding of the differences between catalytic and non-catalytic SNA.

G Figure 1: Non-Catalytic SNAr Mechanism A Aryl Halide (Ar-X) + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Product (Ar-Nu) + Leaving Group (X-) B->C Elimination

Caption: The two-step addition-elimination mechanism of non-catalytic SNAr.

G Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination cluster_products A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR'R'')L_n]+X- B->C Ligand Exchange (HNR'R'') D Ar-Pd(II)(NR'R'')L_n C->D Deprotonation (Base) D->A Reductive Elimination E Ar-NR'R'' D->E

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

G Figure 3: Comparative Experimental Workflow cluster_non_catalytic Non-Catalytic (SNAr) cluster_catalytic Catalytic (e.g., Buchwald-Hartwig) A1 Combine Aryl Halide, Nucleophile, and Solvent A2 Add Base A1->A2 A3 Heat to Reaction Temperature A2->A3 A4 Reaction Monitoring (TLC, GC, etc.) A3->A4 A5 Work-up and Purification A4->A5 B1 Combine Aryl Halide, Amine, Catalyst, Ligand, and Solvent (Inert Atmosphere) B2 Add Base B1->B2 B3 Heat to Reaction Temperature B2->B3 B4 Reaction Monitoring (TLC, GC, etc.) B3->B4 B5 Work-up and Purification (including catalyst removal) B4->B5

Caption: A generalized comparison of the experimental workflows.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for both non-catalytic and catalytic amination reactions.

Protocol 1: Non-Catalytic SNAr - Synthesis of N-(2,4-dinitrophenyl)piperidine

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • To this solution, add piperidine (1.1 eq).

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield N-(2,4-dinitrophenyl)piperidine as a yellow solid.

Protocol 2: Catalytic SNA - Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[2]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and NaOtBu (2.0 eq).

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 eq) and morpholine (1.5 eq) to the reaction mixture.

  • Heat the resulting mixture to reflux for 6 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 4-(p-tolyl)morpholine.[2]

Conclusion

Both catalytic and non-catalytic nucleophilic aromatic substitution are valuable tools in the synthetic chemist's arsenal. Non-catalytic SNAr remains a simple and cost-effective method for the functionalization of electron-poor aromatic systems.[1] In contrast, catalytic methods, such as the Buchwald-Hartwig amination, offer a much broader substrate scope, allowing for the coupling of a wide variety of nucleophiles with both electron-rich and electron-poor aryl halides under generally milder conditions.[3][4] The choice of method will ultimately be dictated by the specific requirements of the synthesis, including the nature of the substrate, the desired functional group tolerance, and considerations of cost and scalability. For challenging transformations on unactivated rings, catalytic SNA is often the superior or only viable option.

References

Quinoxaline-Based Compounds: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of quinoxaline-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The information is supported by experimental data from recent studies to inform the rational design of novel therapeutic agents.

The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a versatile and privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point in the development of new therapeutic agents.[1][2] This guide delves into the critical structural modifications that influence the biological potency of quinoxaline-based compounds.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. Alterations at the C2 and C3 positions, as well as modifications on appended functional groups, have been shown to dramatically impact their antiproliferative efficacy.[3]

Targeting Kinase Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] For instance, some quinoxalines act as inhibitors of receptor tyrosine kinases like EGFR or VEGFR, or intracellular kinases within pathways such as the PI3K/AKT/mTOR and STAT3 signaling cascades.[3][4]

Below is a diagram illustrating a generalized kinase inhibition mechanism by a quinoxaline derivative.

G General Kinase Inhibition by Quinoxaline Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Quinoxaline_Inhibitor Quinoxaline Derivative Quinoxaline_Inhibitor->Kinase_Domain Competitively binds to ATP-binding site

Caption: General mechanism of kinase inhibition by quinoxaline derivatives.

Structure-Activity Relationship of 2,3-Substituted Quinoxaline Analogs

A study on 2,3-substituted quinoxalin-6-amine analogs revealed the critical role of substituents at these positions in determining their antiproliferative activity. The following table summarizes the growth inhibition (GI50 in µM) of selected analogs against a panel of human cancer cell lines.[3]

CompoundR2R3A549 (Lung)AsPC-1 (Pancreatic)HT-29 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)SK-OV-3 (Ovarian)U-2 OS (Bone)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylFuranyl1.21.51.11.81.31.61.4
6l ThienylThienyl2.52.82.33.12.62.92.7

The data clearly indicates that the 2,3-difuranyl derivative (6k ) exhibits significantly higher antiproliferative activity across all tested cancer cell lines compared to the 2,3-diphenyl analog (6j ).[3] This suggests that heteroaromatic substitutions at these positions are favorable for anticancer activity.[3]

SAR of Quinoxaline-Arylfuran Derivatives as STAT3 Inhibitors

Another study focused on quinoxaline-arylfuran derivatives as inhibitors of STAT3 phosphorylation. The inhibitory concentration (IC50) against the HeLa cancer cell line for a series of these compounds is presented below.[4][5]

CompoundRIC50 (µM)[4]
QW1 H>20
QW4 4-F16.23
QW7 4-Cl12.34
QW10 4-Br11.15
QW12 4-CH310.58

The SAR analysis of this series indicates that substitution at the para-position of the phenyl ring is crucial for activity. Electron-donating groups (like 4-CH3) and electron-withdrawing halogens at this position enhance the antiproliferative effect compared to the unsubstituted analog.[4][5] The representative compound, QW12, was found to inhibit STAT3 phosphorylation in a dose-dependent manner.[5]

Comparative Analysis of Antimicrobial Activity

Quinoxaline derivatives have also emerged as a promising class of antimicrobial agents, with research focused on developing novel antibiotics to combat the growing threat of antimicrobial resistance.[6]

SAR of Quinoxaline Derivatives Against Plant Pathogens

A series of quinoxaline derivatives were synthesized and evaluated for their antimicrobial activities against plant pathogenic bacteria and fungi.[7]

CompoundRAntibacterial Activity (MIC, µg/mL) vs. Acidovorax citrulliAntifungal Activity (EC50, µg/mL) vs. Rhizoctonia solani
5a 2,4-dichlorophenyl5025.3
5j 2-chloro-6-fluorophenyl258.54
5k 2,6-difluorophenyl12.515.2
5t 2-methyl-4-fluorophenyl5012.01
Azoxystrobin (Commercial Fungicide) --26.17

The results highlight that compounds with specific halogen substitutions on the phenyl ring, such as 5j and 5k , exhibit potent antibacterial and antifungal activities.[7] Notably, compound 5j displayed superior antifungal activity against Rhizoctonia solani compared to the commercial fungicide azoxystrobin.[7]

Comparative Analysis of Antiviral Activity

The broad biological spectrum of quinoxaline derivatives extends to antiviral applications, with studies demonstrating their efficacy against a range of viruses.[8][9]

SAR of Quinoxaline Derivatives as Influenza Virus Inhibitors

A study exploring quinoxaline derivatives as potential influenza virus inhibitors revealed key structural features for antiviral activity. The following workflow illustrates a typical process for such a SAR study.

SAR_Workflow SAR Study Workflow for Antiviral Quinoxaline Derivatives Design Design of Quinoxaline Analogs Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antiviral_Screening In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) Characterization->Antiviral_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Antiviral_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Elucidation Elucidation of SAR Data_Analysis->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical workflow for a structure-activity relationship study.

Recent reviews have highlighted the potential of quinoxalines as inhibitors of influenza, SARS-CoV, and SARS-CoV-2.[8] The presence of the quinoxaline ring, coupled with appropriate substitutions, appears to enhance antiviral activity, and these compounds have shown to be non-toxic to host cells, making them viable candidates for further development.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common experimental protocols used in the evaluation of quinoxaline-based compounds.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 (the concentration of the compound that causes 50% growth inhibition) is determined.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The quinoxaline derivatives are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to determine the effect of compounds on the phosphorylation state of specific proteins in signaling pathways.

  • Cell Lysis: Cells treated with the quinoxaline derivatives are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The total protein levels are also assessed as a loading control.[5]

This guide underscores the importance of systematic structural modifications in the discovery and optimization of potent and selective quinoxaline-based therapeutic agents. The presented data and methodologies provide a valuable resource for researchers in the field of drug discovery.

References

Efficacy comparison of quinoxaline derivatives as antimicrobial agents.

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinoxaline (B1680401) derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1][4] This guide provides a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, supported by experimental data from recent studies, to assist researchers, scientists, and drug development professionals in this critical field.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of several recently synthesized quinoxaline derivatives against a panel of clinically relevant bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC in µg/mL) Bacillus subtilis (MIC in µg/mL) Escherichia coli (MIC in µg/mL)
Series 1
2d-168
3c-168
4-16-
6a-16-
10---
Series 2
4e---
Reference Drugs
Gentamycin---
Ciprofloxacin---
Amphotericin B---

Note: Dashes (-) indicate that data was not provided in the cited sources. The compounds listed are from different studies and represent various structural modifications of the quinoxaline core.[5][6][7] For instance, compounds 2d and 3c demonstrated notable activity against E. coli.[5][7] The pentacyclic compound 10 showed the highest antifungal activity against both Candida albicans and Aspergillus flavus with a MIC of 16 μg/mL.[5][7] In another study, compound 4e exhibited a remarkable MIC of 0.24 μg/ml against Aspergillus fumigatus.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of quinoxaline derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

  • Preparation of Microbial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours. Fungal strains are cultured in a medium like Malt Extract Broth for 48 hours. The microbial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][8]

  • Preparation of Test Compounds: The synthesized quinoxaline derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 8 µg/mL).[5][7]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.[5][7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][7] A positive control (broth with inoculum) and a negative control (broth only) are included for comparison.

Agar (B569324) Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[9]

  • Media Preparation: A sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates.[1]

  • Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in DMSO.[9] The discs are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24-48 hours for bacteria and at an appropriate temperature for fungi.[4][9]

  • Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antimicrobial activity.

Experimental and logical workflow

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives.

Concluding Remarks

Quinoxaline derivatives continue to be a fertile ground for the discovery of new antimicrobial agents.[1][11] The presented data highlights the significant impact of structural modifications on the antimicrobial potency and spectrum of these compounds. Further research focusing on structure-activity relationships (SAR) and mechanisms of action is crucial for the rational design of next-generation quinoxaline-based drugs to address the challenge of antimicrobial resistance.[3]

References

Unlocking the Anticancer Potential of Novel Quinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) and pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Notably, novel quinoxaline derivatives are showing significant promise as potent anticancer agents.[2] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest, making them a fertile ground for the development of next-generation cancer therapeutics.[1][3]

This guide provides a comparative analysis of the anticancer potential of several novel quinoxaline compounds, presenting experimental data to facilitate an objective assessment of their performance against various cancer cell lines and in comparison to established anticancer drugs.

Comparative Efficacy of Quinoxaline Derivatives

The in vitro cytotoxic activity of novel quinoxaline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required for 50% inhibition of cell growth, are summarized below. Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound IV PC-3 (Prostate)2.11Doxorubicin-[4]
Compound III PC-3 (Prostate)4.11Doxorubicin-[4]
Compound VIIIc HCT116 (Colon)2.5Doxorubicin-[1][5]
Compound XVa HCT116 (Colon)4.4Doxorubicin-[1][5]
Compound XVa MCF-7 (Breast)5.3Doxorubicin-[1][5]
Compound 14 MCF-7 (Breast)2.61Doxorubicin-[6]
Compound 4b HCT-116 (Colon)1.34Erlotinib1.32[3]
Compound 4c HCT-116 (Colon)1.90Erlotinib1.32[3]
Compound 11 Various0.81 - 2.91--[7]
Compound 13 Various0.81 - 2.91--[7]
RZ2 HeLa (Cervical)10 - 25 (Concentration Tested)--[8]
DCQ T-84 (Colon)Concentration not specified--[9]
BPQ T-84 (Colon)Concentration not specified--[9]
AMQ T-84 (Colon)Concentration not specified--[9]

Mechanisms of Action: A Deeper Dive

Novel quinoxaline derivatives employ a variety of strategies to inhibit cancer cell growth. The primary mechanisms observed are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis Induction

Several quinoxaline compounds have been shown to be potent inducers of apoptosis. For instance, compound RZ2 has been observed to promote the formation of acidic compartments within cancer cells where it accumulates, leading to a blockage in autophagy progression.[8] This disruption, coupled with an increase in mitochondrial reactive oxygen species, ultimately triggers the apoptotic cascade.[8] Similarly, compound IV has been shown to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells.[4]

Cell Cycle Arrest

In addition to apoptosis, many quinoxaline derivatives exhibit the ability to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Compound VIIIc, for example, causes cell cycle arrest at the G2/M phase in HCT116 colon cancer cells.[5] Quinoxaline 1,4-dioxide derivatives like AMQ and BPQ also induce G2/M arrest in T-84 human colon cancer cells.[9] Other compounds have been found to arrest the cell cycle at the S phase[4] or the G1 transition[10].

Signaling Pathways Targeted by Quinoxaline Compounds

The anticancer activity of quinoxaline derivatives is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Key targets include receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as downstream pathways like PI3K/AKT/mTOR.[1][10] By inhibiting these pathways, quinoxaline compounds can effectively block the signals that promote cancer cell growth, proliferation, and survival.

G General Anticancer Mechanism of Quinoxaline Compounds Quinoxaline Quinoxaline Compound RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Quinoxaline->RTK Inhibition CellCycle Cell Cycle Progression Quinoxaline->CellCycle Arrest Apoptosis Apoptosis Quinoxaline->Apoptosis Induction TopoII Topoisomerase II Quinoxaline->TopoII Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Activation PI3K_AKT->CellCycle Promotion Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation CellCycle->Proliferation CellDeath Cell Death Apoptosis->CellDeath DNADamage DNA Damage TopoII->DNADamage Repair DNADamage->Apoptosis Induction MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Quinoxaline Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis Assay Workflow A Treat Cells with Quinoxaline Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E Cell Cycle Analysis Workflow A Treat Cells with Quinoxaline Compound B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloroquinoxaline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,3-dichloroquinoxaline is classified as a hazardous substance and must be disposed of through a licensed hazardous waste disposal facility. [1][2] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1] The primary and recommended method for disposal is high-temperature incineration.[1][3]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Hazard Profile and Safety Summary

This compound is a hazardous chemical with the following primary classifications:

  • Toxic if swallowed [4][5]

  • Causes skin irritation [4][5]

  • Causes serious eye irritation [4][5]

  • May cause respiratory irritation [4][5]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use the following PPE to minimize exposure:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety glasses or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2][3]
Skin Protection Chemical-resistant gloves (inspect before use) and a lab coat. Fire-resistant or impervious clothing is recommended.[1][2]
Body Protection Lab coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, respiratory protection may be necessary.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic workflow from waste generation to final disposal.

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables like weigh boats, pipette tips, and gloves, in a dedicated solid waste container.[1]

    • This container must be made of a compatible material, be sealable, and in good condition.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated liquid waste container.[1]

    • This is considered a halogenated organic waste stream.[6][7] Do not mix with non-halogenated solvent waste unless compatibility is confirmed.[1][6]

    • Ensure the container has a threaded, vapor-tight cap to prevent leaks and evaporation.[6]

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers before the first drop of waste is added.[6]

  • The label must clearly state:

    • "Hazardous Waste"[1]

    • The full chemical name: "this compound"[1]

    • A list of all other components in the waste stream.[6] Do not use abbreviations or chemical formulas.[6]

Waste must be stored safely and securely while awaiting pickup by a licensed contractor.

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]

  • Ensure containers are kept tightly closed at all times, except when adding waste.[1][6]

  • Store away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[1][5]

The final step must be handled by certified professionals.

  • Arrange for waste pickup and disposal through a licensed and approved hazardous waste disposal contractor.[1][2]

  • The recommended method of disposal for chlorinated, nitrogen-containing organic compounds like this compound is high-temperature incineration at an approved facility.[1][3]

Accidental Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2]

  • Contain: Wearing appropriate PPE, contain and clean up the spill. For solid spills, sweep up the material and place it in the designated solid hazardous waste container.[3] For liquid spills, use absorbent materials like spill pillows or paper towels, and place the used materials into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start_end start_end process process decision decision hazard hazard storage storage A Start: Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Solid or Liquid? B->C D_solid Collect in Dedicated 'Solid Halogenated Waste' Container C->D_solid Solid D_liquid Collect in Dedicated 'Liquid Halogenated Waste' Container C->D_liquid Liquid E Securely Seal Container D_solid->E D_liquid->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in Designated Hazardous Waste Area F->G H Arrange Pickup by Licensed Waste Contractor G->H I End: Disposal via High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural, and step-by-step guidance for the safe handling and disposal of 2,3-Dichloroquinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary: this compound is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or perforation before use. Change gloves immediately if contaminated.[4]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][5]
Body Laboratory coatA flame-resistant lab coat with long sleeves and a fully buttoned front is recommended to provide maximum coverage.[4]
Respiratory NIOSH-approved respiratorAll handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[2][3] If a fume hood is not available, a NIOSH-approved respirator with a type P2 (EN 143) cartridge is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is crucial for minimizing exposure and preventing contamination.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational before handling this compound.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Have all necessary equipment (e.g., spatulas, weighing paper, reaction vessels) clean and readily accessible within the fume hood.

  • Weighing and Transferring :

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.

    • Use a spatula to handle the solid and avoid creating dust.

    • When preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During Reaction :

    • Keep all reaction vessels clearly labeled and sealed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste" and list "this compound" as a constituent.

    • Liquid Waste : Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container for halogenated organic solvents.

  • Container Management :

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal :

    • Dispose of all waste in accordance with local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spills :

    • Minor Spill : If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3] Decontaminate the area with an appropriate solvent.

    • Major Spill : Evacuate the area immediately and alert others.[8] Contact your institution's EHS or emergency response team. Prevent the spill from entering drains.[9]

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh_transfer Weigh and Transfer Solid prep_setup->weigh_transfer reaction Perform Reaction weigh_transfer->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal hand_wash Wash Hands ppe_removal->hand_wash

Caption: Workflow for the safe handling of this compound.

G cluster_response Immediate Response cluster_action Containment & Cleanup (if safe) cluster_followup Follow-up spill_exposure Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill_exposure->evacuate first_aid Administer First Aid spill_exposure->first_aid notify Notify Supervisor/EHS spill_exposure->notify medical Seek Medical Attention first_aid->medical contain_spill Contain Spill notify->contain_spill cleanup Clean Up Spill contain_spill->cleanup report Complete Incident Report cleanup->report medical->report

Caption: Emergency response plan for a this compound spill or exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloroquinoxaline
Reactant of Route 2
2,3-Dichloroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。